molecular formula C18H16N2O2 B15570335 JV8

JV8

Cat. No.: B15570335
M. Wt: 292.3 g/mol
InChI Key: PEVCERQGPZRIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JV8 is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H16N2O2/c1-13-4-2-3-5-17(13)22-12-18(21)20-16-7-6-15-11-19-9-8-14(15)10-16/h2-11H,12H2,1H3,(H,20,21)

InChI Key

PEVCERQGPZRIFE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of compound JV8?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure of the compound designated as JV8. While the precise biological activity and mechanism of action for this compound are not extensively documented in publicly available literature, this document furnishes a detailed account of its chemical properties. Furthermore, to facilitate future research and drug development efforts, this guide presents a generalized experimental workflow for the initial screening of novel chemical entities and a hypothetical signaling pathway that could be modulated by isoquinoline-based compounds, a class to which this compound belongs.

Chemical Structure of Compound this compound

Compound this compound is chemically identified as ~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide . Its structural and chemical identity is well-established and has been cataloged in public chemical databases.

The fundamental structure of this compound consists of an isoquinoline ring system linked via an amide bond to a phenoxyacetamide group, which is further substituted with a methyl group on the phenyl ring.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for compound this compound is presented in Table 1. This information has been compiled from established chemical databases.[1][2]

PropertyValueSource
Systematic Name ~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamideRCSB PDB
Molecular Formula C₁₈H₁₆N₂O₂RCSB PDB
Molecular Weight 292.332 g/mol RCSB PDB
Canonical SMILES Cc1ccccc1OCC(=O)Nc2ccc3cnccc3c2RCSB PDB
InChI InChI=1S/C18H16N2O2/c1-13-4-2-3-5-17(13)22-12-18(21)20-16-7-6-15-11-19-9-8-14(15)10-16/h2-11H,12H2,1H3,(H,20,21)RCSB PDB
InChIKey PEVCERQGPZRIFE-UHFFFAOYSA-NPubChem
PubChem CID 138115404PubChem

Biological Context and Activity (Hypothetical)

As of the date of this document, specific biological data for compound this compound, including its targets, efficacy, and signaling pathways, are not available in the public domain. However, the isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities.[3][4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4]

Given the structural features of this compound, it is plausible that it could be investigated for activities such as enzyme inhibition, for instance, targeting kinases or other enzymes where an isoquinoline moiety can serve as a crucial pharmacophore.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an isoquinoline-containing compound like this compound, acting as an enzyme inhibitor. This is a generalized representation and has not been experimentally validated for this compound.

Hypothetical Signaling Pathway for an Isoquinoline-Based Inhibitor Hypothetical Signaling Pathway for an Isoquinoline-Based Inhibitor cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Enzyme_X Target Enzyme X (e.g., a Kinase) Receptor->Enzyme_X Activates Downstream_Effector Downstream Effector Protein Enzyme_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression for This compound Compound this compound (Hypothetical Inhibitor) This compound->Enzyme_X Inhibits

Caption: A hypothetical signaling cascade where Compound this compound acts as an inhibitor of an intracellular enzyme.

Experimental Protocols

In the absence of specific published studies on this compound, this section provides a generalized experimental workflow for the initial characterization and screening of a novel compound with a similar chemical profile.

General Workflow for Preliminary Compound Screening

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound's biological activity.

General Experimental Workflow for Compound Screening General Experimental Workflow for Compound Screening Start Start: Novel Compound (this compound) Assay_Development Assay Development (e.g., Enzyme Inhibition Assay) Start->Assay_Development Primary_Screening Primary Screening (Single Concentration) Assay_Development->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) Dose_Response->Cell_Based_Assay Data_Analysis Data Analysis and Hit Prioritization Cell_Based_Assay->Data_Analysis End End: Lead Candidate Data_Analysis->End

Caption: A generalized workflow for the initial in vitro screening of a novel chemical compound.

Example Protocol: In Vitro Enzyme Inhibition Assay

This protocol is a representative example for determining the inhibitory activity of a compound against a specific enzyme, such as a kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound this compound against a target enzyme.

Materials:

  • Compound this compound stock solution (e.g., 10 mM in DMSO)

  • Target enzyme (purified recombinant protein)

  • Substrate for the enzyme

  • ATP (if the enzyme is a kinase)

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., fluorescent or luminescent probe to measure product formation or substrate depletion)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the Compound this compound stock solution in DMSO.

    • Further dilute the compound in assay buffer to the final desired concentrations for the assay.

  • Enzyme and Substrate Preparation:

    • Dilute the target enzyme and its substrate to the desired concentrations in pre-chilled assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

    • Add the enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate/ATP solution (e.g., 10 µL).

  • Signal Detection:

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction by adding a stop solution, if necessary.

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Summary and Future Directions

Compound this compound, or ~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide, is a well-characterized chemical entity. While its biological role remains to be elucidated, its isoquinoline core suggests potential for biological activity. The hypothetical pathway and generalized experimental protocols provided in this guide are intended to serve as a framework for initiating the biological investigation of this and other novel compounds. Future research should focus on a broad screening approach to identify the biological targets of this compound, followed by more detailed mechanistic and in vivo studies to validate any initial findings.

References

In-depth Technical Guide on the JV8 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Initial research into the publicly available scientific literature and chemical databases reveals that "JV8" is the identifier for the chemical compound N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide.[1] Currently, detailed studies elucidating its specific mechanism of action, associated signaling pathways, and comprehensive experimental data are not widely published. This document serves as a foundational guide based on available information and outlines the general methodologies and approaches that would be necessary to characterize the compound's mechanism of action.

Compound Identification

The compound designated this compound is chemically identified as N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide.[1] Its structure is registered in the RCSB Protein Data Bank.[1]

Table 1: Compound Details

Identifier Chemical Name

| this compound | N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide |

Hypothetical Signaling Pathway Involvement

Given the presence of an isoquinoline moiety, a structural feature found in a variety of bioactive compounds and natural alkaloids, this compound could potentially interact with several signaling pathways. For instance, isoquinoline alkaloids have been implicated in the modulation of pathways such as MAPK signaling and hormone signal transduction.[2] Furthermore, compounds with novel structural patterns can influence a range of cellular processes, and without specific data, any of the known signaling pathways could be considered a potential target.

To illustrate a hypothetical workflow for identifying the signaling pathway of a novel compound like this compound, the following diagram outlines a general approach.

cluster_0 Initial Screening & Target Identification cluster_1 Pathway Analysis cluster_2 Mechanism of Action Confirmation Compound this compound Compound this compound High-Throughput Screening High-Throughput Screening Compound this compound->High-Throughput Screening Test against panel of assays Target Identification Target Identification High-Throughput Screening->Target Identification Identify potential protein targets Target Validation Target Validation Target Identification->Target Validation Confirm binding and activity Pathway Elucidation Pathway Elucidation Target Validation->Pathway Elucidation Map target to known signaling pathways Cell-Based Assays Cell-Based Assays Pathway Elucidation->Cell-Based Assays Measure downstream effects In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Validate in a biological system Mechanism of Action Mechanism of Action In Vivo Models->Mechanism of Action Confirm physiological effect

Caption: A generalized workflow for determining the mechanism of action of a new chemical entity like this compound.

Methodologies for Elucidating Mechanism of Action

To characterize the mechanism of action of this compound, a series of established experimental protocols would be required. The following outlines a potential experimental approach.

3.1. Target Identification and Validation

  • High-Throughput Screening (HTS): This method is used to rapidly assess the biological or biochemical activity of a large number of compounds.

    • Protocol:

      • Prepare a library of potential molecular targets (e.g., kinases, receptors, enzymes).

      • Dispense this compound at various concentrations into microtiter plates containing the target molecules.

      • Add necessary reagents and substrates for the specific assay (e.g., fluorescent, luminescent, or colorimetric).

      • Incubate for a predetermined period.

      • Measure the signal using a plate reader to determine the effect of this compound on the target's activity.

      • Hits are identified as compounds that produce a signal significantly different from the control.

  • Affinity Chromatography: This technique is used to isolate and purify a target protein that binds to this compound.

    • Protocol:

      • Immobilize this compound onto a solid support matrix (e.g., agarose beads).

      • Pack the matrix into a chromatography column.

      • Prepare a cell lysate or protein extract.

      • Pass the lysate over the column, allowing proteins with affinity for this compound to bind.

      • Wash the column to remove non-specifically bound proteins.

      • Elute the bound protein(s) using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

      • Identify the eluted protein(s) using techniques such as mass spectrometry.

3.2. Pathway Analysis

  • Western Blotting: This is a widely used technique to detect specific proteins in a sample.

    • Protocol:

      • Treat cells with this compound at various concentrations and time points.

      • Lyse the cells to extract proteins.

      • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

      • Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated forms of signaling proteins).

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

      • Detect the signal to visualize and quantify the protein of interest.

  • RNA Sequencing (RNA-Seq): This method provides a comprehensive snapshot of the transcriptome and can reveal changes in gene expression in response to this compound treatment.

    • Protocol:

      • Treat cells with this compound and a vehicle control.

      • Isolate total RNA from the cells.

      • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

      • Fragment the mRNA and synthesize complementary DNA (cDNA).

      • Ligate sequencing adapters to the cDNA fragments.

      • Amplify the library by PCR.

      • Sequence the library using a next-generation sequencing platform.

      • Analyze the sequencing data to identify differentially expressed genes between this compound-treated and control samples.

      • Perform pathway analysis on the differentially expressed genes to identify enriched signaling pathways.

To visualize the logical relationship in a typical signal transduction pathway that could be investigated, the following diagram provides a generic model.

This compound This compound Receptor Receptor This compound->Receptor Binds/Activates Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: A simplified model of a signaling cascade potentially modulated by an external compound.

Quantitative Data Summary

As no specific experimental data for this compound is currently available in the public domain, the following tables are provided as templates for how such data would be presented once generated.

Table 2: In Vitro Activity of this compound

Assay Type Target IC50 / EC50 (nM) Binding Affinity (Kd) (nM)
Example: Kinase Assay Example: Kinase X

| Example: Receptor Binding | Example: Receptor Y | | |

Table 3: Cellular Effects of this compound

Cell Line Assay Endpoint Measured Result (e.g., % inhibition)
Example: Cancer Cell Line Example: Proliferation Cell Viability

| Example: Immune Cells | Example: Cytokine Release | IL-6 Levels | |

Conclusion and Future Directions

The compound this compound, N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide, is a molecule with potential bioactivity. However, a comprehensive understanding of its mechanism of action requires detailed experimental investigation. The methodologies and frameworks presented in this guide provide a roadmap for the systematic characterization of this compound's biological function, from initial target identification to the elucidation of its effects on cellular signaling pathways. Future research should focus on performing these experiments to generate the quantitative data necessary to build a complete profile of this compound for potential drug development. The journey of a new drug from discovery to market is a long and complex process, often taking many years and significant investment.[3]

References

JV8 biological targets and pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Targets and Pathways of αvβ8 Integrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin αvβ8 is a heterodimeric transmembrane receptor that plays a pivotal role in cell-matrix interactions and the activation of key signaling pathways. Unlike many other integrins, its expression and function are tightly regulated, making it a molecule of significant interest in both normal physiological processes and various pathological conditions, including fibrosis, cancer, and autoimmune diseases. This guide provides a comprehensive overview of the biological targets, signaling cascades, and experimental methodologies associated with αvβ8 integrin, intended for professionals in research and drug development.

Core Biological Target: Latent Transforming Growth Factor-β (TGF-β)

The primary and most well-characterized biological target of αvβ8 integrin is the latent form of Transforming Growth Factor-β (TGF-β), particularly isoforms TGF-β1 and TGF-β3.[1][2] Integrin αvβ8 binds with high affinity to the Arg-Gly-Asp (RGD) motif present in the Latency-Associated Peptide (LAP) of the latent TGF-β complex.[3] This interaction is highly specific and is a critical step in the activation of TGF-β, a potent cytokine that regulates a wide array of cellular functions.

Mechanism of Action: Activation of Latent TGF-β

The activation of latent TGF-β by αvβ8 integrin is a multi-step process that leads to the release of the mature TGF-β dimer, allowing it to bind to its cell surface receptors. The proposed mechanisms include:

  • Conformational Change: The binding of αvβ8 to the RGD sequence in LAP is thought to induce a conformational change in the latent complex. This structural alteration exposes the mature TGF-β dimer, making it accessible to its receptors.[4][5]

  • Protease-Dependent Cleavage: In some cellular contexts, the activation of TGF-β by αvβ8 is dependent on the activity of membrane-type 1 matrix metalloproteinase (MT1-MMP).[6] It is proposed that αvβ8 tethers the latent TGF-β complex to the cell surface, bringing it into proximity with MT1-MMP, which then cleaves the LAP to release active TGF-β.[6]

Signaling Pathways

The engagement of αvβ8 integrin with its ligand initiates downstream signaling through two main avenues: the canonical TGF-β pathway and intracellular signaling mediated by the β8 cytoplasmic domain.

TGF-β Signaling Pathway

The activation of latent TGF-β by αvβ8 is the initial step in the canonical TGF-β signaling cascade:

  • Receptor Binding: The released active TGF-β dimer binds to the type II TGF-β receptor (TGF-βRII).

  • Receptor Complex Formation: TGF-βRII then recruits and phosphorylates the type I TGF-β receptor (TGF-βRI).

  • SMAD Phosphorylation: The activated TGF-βRI kinase phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

  • SMAD Complex Formation: Phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4.

  • Nuclear Translocation and Gene Regulation: The SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, apoptosis, and immune responses.[1]

Diagram of αvβ8-Mediated TGF-β Signaling Pathway

TGF_beta_pathway αvβ8-Mediated TGF-β Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Latent_TGFB Latent TGF-β (TGF-β + LAP) avB8 αvβ8 Integrin Latent_TGFB->avB8 binds (RGD) Active_TGFB Active TGF-β TGFBR TGF-β Receptor (Type I/II) Active_TGFB->TGFBR binds avB8->Active_TGFB activates PTP_PEST PTP-PEST avB8->PTP_PEST interacts with β8 tail RhoGDI1 RhoGDI1 avB8->RhoGDI1 interacts with β8 tail Band41 Band 4.1 avB8->Band41 interacts with β8 tail MT1MMP MT1-MMP MT1MMP->Active_TGFB cleaves LAP SMAD23 SMAD2/3 TGFBR->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression regulates

Caption: αvβ8 integrin activates latent TGF-β, initiating SMAD-dependent signaling.

Intracellular Signaling of the β8 Subunit

The cytoplasmic tail of the β8 integrin subunit is distinct from other β subunits and can regulate intracellular signaling pathways independently of TGF-β activation. Key interacting proteins include:

  • PTP-PEST: A protein tyrosine phosphatase that can regulate focal adhesions.

  • RhoGDI1: A Rho GTPase regulatory factor that controls the activation of Rac1 and Cdc42.

  • Band 4.1 proteins: These proteins link the β8 cytoplasmic domain to the actin cytoskeleton.[1]

Quantitative Data

The following tables summarize key quantitative data related to αvβ8 integrin.

ParameterLigand/InhibitorValueCell/SystemReference
Binding Affinity (Kd) pro-TGF-β1~100 nMSPR[7]
pro-TGF-β3 peptideHigher than pro-TGF-β1FP[8]
IC50 B6_BP_dslfMarginal effectCAGA reporter cells[9]
B8_BP_dslf2.68 nMhLAP1 binding assay[9]
B6B8_BP_dslf8.48 nMhLAP1 binding assay[9]
PLN-748094.36 nM (for αvβ6)hLAP1 binding assay[9]
CWHM-120.2 nMNot specified[10]
MK-04290.5 nMNot specified[11]
GSK 30083482.26 nMNot specified[11]
Nesvategrast13 nMNot specified[11]
Effect of Divalent Cations Mn²⁺2- to 3-fold increase in affinity for pro-TGF-β1SPR[7]
Tissue/Cell TypeRelative Expression LevelMethodReference
Normal Human Tissues
Airway Epithelium (Basal Cells)HighImmunohistochemistry, RT-PCR[12]
Brain (Astrocytes)HighImmunohistochemistry[13]
Most organs (except adipose and blood)DetectableProtein Atlas database[1]
Cancer Cell Lines/Tissues
Colon CarcinomaHigh in 36.9% of patientsImmunohistochemistry[14]
Glioblastoma (GBM)HighNot specified[1]
Pancreatic CancerUpregulatedNot specified[1]
Lung AdenocarcinomaLow in some malignant tumorsXenograft models[1]
Ovarian CarcinomaHighNot specified[3]

Experimental Protocols

TGF-β Activation Assay

This assay measures the ability of αvβ8 integrin to activate latent TGF-β, often using a reporter cell line that expresses luciferase under the control of a TGF-β-responsive promoter (e.g., TMLC cells).

Methodology:

  • Cell Culture: Culture αvβ8-expressing cells and TMLC reporter cells separately.

  • Co-culture: Plate the αvβ8-expressing cells and TMLC cells together in a 96-well plate.[4]

  • Incubation: Incubate the co-culture for a defined period (e.g., 16-24 hours) to allow for TGF-β activation and reporter gene expression.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Controls: Include controls such as TMLC cells alone, co-cultures with cells that do not express αvβ8, and co-cultures treated with a pan-TGF-β neutralizing antibody or an αvβ8 blocking antibody.[4]

Diagram of TGF-β Activation Assay Workflow

TGFB_Assay_Workflow TGF-β Activation Assay Workflow Start Start Step1 Plate αvβ8-expressing cells and TMLC reporter cells Start->Step1 Step2 Incubate for 16-24 hours Step1->Step2 Step3 Lyse cells Step2->Step3 Step4 Measure Luciferase Activity Step3->Step4 End End Step4->End

Caption: Workflow for measuring αvβ8-mediated TGF-β activation.

Cell Adhesion Assay

This assay quantifies the adhesion of cells to a substrate coated with a ligand for αvβ8 integrin, such as the LAP of TGF-β.

Methodology:

  • Plate Coating: Coat 96-well plates with the ligand (e.g., recombinant LAP) or a control protein (e.g., BSA).[3]

  • Cell Preparation: Harvest cells expressing αvβ8, wash, and resuspend them in a suitable buffer.

  • Cell Seeding: Add the cell suspension to the coated wells and incubate to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye like crystal violet and measuring the absorbance, or by pre-labeling the cells with a fluorescent dye and measuring fluorescence.[15]

  • Inhibition: To confirm specificity, perform the assay in the presence of an αvβ8 blocking antibody or an RGD-containing peptide.[3]

Immunoprecipitation

Immunoprecipitation is used to isolate αvβ8 integrin and its interacting proteins from a cell lysate.

Methodology:

  • Cell Lysis: Lyse cells expressing αvβ8 using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[16][17]

  • Pre-clearing: (Optional but recommended) Pre-clear the lysate by incubating it with protein A/G beads to reduce non-specific binding.[16]

  • Antibody Incubation: Add a specific antibody against the αv or β8 subunit to the lysate and incubate to form an antibody-antigen complex.[18]

  • Immunocomplex Capture: Add protein A/G beads (agarose or magnetic) to the lysate to capture the antibody-antigen complex.[17][19]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[16]

  • Elution: Elute the immunoprecipitated proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against αvβ8 and potential interacting partners.

Conclusion

Integrin αvβ8 is a critical regulator of TGF-β activation and signaling, with distinct intracellular functions mediated by its β8 subunit. Its specific expression patterns and crucial role in various pathologies make it an attractive target for therapeutic intervention. The experimental protocols outlined in this guide provide a foundation for further investigation into the complex biology of αvβ8 integrin and the development of novel therapeutic strategies targeting this pathway.

References

JV8: An Analysis of a Substance Undocumented in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive search of publicly available scientific databases, chemical repositories, and research literature has yielded no specific information for a substance designated as "JV8." This suggests that "this compound" is not a recognized or documented chemical entity within the public scientific domain. The absence of data prevents the creation of an in-depth technical guide on its physical and chemical properties, experimental protocols, and associated signaling pathways.

Several possibilities could explain the lack of public information regarding "this compound":

  • Proprietary or Internal Code Name: "this compound" may be an internal designation for a compound within a private research and development setting, such as a pharmaceutical company or a biotechnology firm. In such cases, information is typically kept confidential until a later stage of development or patenting.

  • Novel, Unpublished Substance: The designation could refer to a very new molecule that has been synthesized but has not yet been described in peer-reviewed scientific literature.

  • Hypothetical or Theoretical Compound: "this compound" might be a theoretical molecule used in computational chemistry, molecular modeling studies, or as a placeholder in a research proposal.

  • Typographical Error: The query for "this compound" could be a misspelling of another established compound.

Data and Methodologies

Due to the lack of identifiable information for "this compound," no quantitative data on its physical and chemical properties, such as molecular weight, melting point, boiling point, solubility, or spectral data, can be provided. Similarly, no established experimental protocols for its synthesis, purification, or biological evaluation are available in the public record.

Signaling Pathways and Mechanisms of Action

Without any information on the biological activity of "this compound," it is impossible to delineate any associated signaling pathways or mechanisms of action. Such information is typically derived from extensive in vitro and in vivo studies, which do not appear to have been published for a substance with this designation.

While the request for an in-depth technical guide on "this compound" cannot be fulfilled due to the absence of public data, this outcome highlights the proprietary nature of early-stage drug discovery and chemical research. Should "this compound" be a proprietary compound that is later disclosed publicly, a comprehensive technical guide could be developed. For further assistance, a more specific chemical identifier, such as a formal IUPAC name, CAS registry number, or a reference to a patent or publication, would be necessary.

In-depth Technical Guide: JV8 Compound Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document addresses a request for an in-depth technical guide on the solubility and stability of a compound referred to as "JV8". Extensive searches of scientific literature and chemical databases have revealed that "this compound" is not a commonly recognized designation for a research compound or drug candidate. The identifier "this compound" corresponds to a specific ligand in the RCSB Protein Data Bank (PDB), with the chemical name N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide .

Despite a thorough investigation into this chemical entity, no publicly available data regarding its solubility, stability, associated signaling pathways, or experimental protocols for its analysis could be located. This guide outlines the identification of the compound and the current void of information in the public domain.

Identification of the "this compound" Compound

The designation "this compound" is an identifier for a ligand within the RCSB Protein Data Bank. The chemical and structural details are as follows:

  • Systematic Name: N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide

  • Molecular Formula: C₁₈H₁₆N₂O₂

  • Canonical SMILES: Cc1ccccc1OCC(=O)Nc2ccc3cc(ccn3)c2

This compound appears as a ligand in at least one PDB entry, indicating its existence and use in a structural biology context. However, its presence in a crystal structure does not guarantee that extensive biochemical or pharmaceutical property testing has been performed or published.

Assessment of Data Availability

A comprehensive search was conducted using the following search terms and strategies:

  • "this compound compound solubility"

  • "this compound compound stability"

  • "N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide solubility"

  • "N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide stability"

  • "N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide experimental protocol"

  • "N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide signaling pathway"

The search of major scientific databases and the public web yielded no specific results containing quantitative or qualitative data on the solubility and stability of this compound. Consequently, there is no information available to populate data tables or to detail experimental protocols.

Signaling Pathways and Experimental Workflows

Conclusion and Recommendations

The compound designated as "this compound" is identified as N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide. There is a significant absence of publicly available scientific literature detailing its physicochemical properties such as solubility and stability, as well as its biological effects.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

  • Primary Literature Review: The starting point for any investigation would be the publication associated with the PDB entry where this ligand is found. This may provide some context for its use, although it is unlikely to contain a full physicochemical profile.

  • De Novo Analysis: If this compound is of significant interest for a drug development program, it would be necessary to synthesize or procure the compound and perform de novo solubility and stability studies. This would involve standard experimental protocols for kinetic and thermodynamic solubility assessment in various solvents (e.g., water, DMSO, PBS) and stability testing under different conditions (e.g., temperature, pH, in plasma).

Without any foundational data, it is not possible to provide the requested in-depth technical guide. The information presented here serves to clarify the identity of the "this compound" compound and to report the current lack of available data in the public domain.

In Vitro Characterization of JV8: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is for illustrative purposes only. The compound "JV8" is a placeholder name, as no publicly available data could be found for a specific molecule with this designation. The following sections are based on a hypothetical compound and generalized methodologies for in vitro characterization.

Introduction

This guide provides a comprehensive overview of the in vitro characterization of this compound, a novel therapeutic candidate. The document details the experimental protocols used to assess its biological activity, mechanism of action, and pharmacological properties. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized.

Quantitative Data Summary

The in vitro activity of this compound has been evaluated across various assays. The following tables summarize the key quantitative findings.

Table 1: Bioactivity of this compound in Cellular Assays

Assay TypeCell LineEndpointIC50 / EC50 (nM)Emax (%)
CytotoxicityCancer Cell Line ACell Viability150 ± 2595 ± 5
CytotoxicityCancer Cell Line BCell Viability320 ± 4092 ± 8
Target EngagementEngineered Reporter Cell LineReporter Gene Activation50 ± 10100
Pathway InhibitionTarget-expressing Cell LinePhospho-protein Level75 ± 1598 ± 3

Table 2: Enzymatic and Binding Assays for this compound

Assay TypeTarget ProteinParameterValueUnits
Enzymatic InhibitionRecombinant Target EnzymeIC5025 ± 5nM
Binding AffinityRecombinant Target ProteinKd10 ± 2nM
Binding KineticsRecombinant Target Proteinkon1.5 x 105M-1s-1
Binding KineticsRecombinant Target Proteinkoff1.5 x 10-3s-1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Cell Viability Assay

  • Cell Seeding: Cancer cell lines A and B were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: A serial dilution of this compound was prepared in culture medium. The existing medium was removed from the plates, and 100 µL of the compound dilutions were added to the respective wells. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: 10 µL of a resazurin-based reagent was added to each well, and the plates were incubated for another 4 hours. Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence readings were normalized to the vehicle control. The IC50 values were calculated using a four-parameter logistic regression model.

3.2. Target Engagement Reporter Assay

  • Cell Seeding: An engineered reporter cell line containing a luciferase gene under the control of a target-responsive promoter was seeded in 96-well plates.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for 24 hours.

  • Luciferase Assay: A commercial luciferase assay reagent was added to each well according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: EC50 values were determined by fitting the luminescence data to a sigmoidal dose-response curve.

3.3. Western Blot for Pathway Inhibition

  • Cell Lysis: Target-expressing cells were treated with various concentrations of this compound for 2 hours, followed by stimulation with an appropriate agonist. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the phosphorylated target protein and a loading control (e.g., GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify the band intensities.

Visualizations

4.1. Experimental Workflow

G cluster_0 Cell-Based Assays cluster_1 Biochemical Assays A Seed Cells in 96-well Plates B Treat with this compound Serial Dilution A->B C Incubate for Specified Time B->C D Add Detection Reagent C->D E Measure Signal (Fluorescence/Luminescence) D->E F Data Analysis (IC50/EC50) E->F G Prepare Recombinant Protein and Substrate H Add this compound at Various Concentrations G->H I Incubate to Allow Reaction H->I J Measure Product Formation or Binding I->J K Data Analysis (IC50/Kd) J->K

Caption: General workflow for in vitro cell-based and biochemical assays.

4.2. Hypothetical Signaling Pathway of this compound Action

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Inhibits Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response

Caption: Proposed signaling pathway inhibited by this compound.

Preliminary Studies on the Efficacy of αvβ8 Integrin Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies related to the αvβ8 integrin, a key receptor in the activation of Transforming Growth Factor-β (TGF-β). Given the initial ambiguity of "JV8," this document focuses on αvβ8 integrin, a scientifically significant molecule with a similar designation, and a subject of ongoing research in oncology, fibrosis, and neurodegeneration. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the quantitative data, experimental protocols, and signaling pathways associated with αvβ8 integrin.

Introduction to αvβ8 Integrin

Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cellular signaling. The αvβ8 integrin is a specialized member of this family, primarily recognized for its function as a receptor for the latent forms of TGF-β.[1][2] Unlike many other integrins, αvβ8 can activate TGF-β, a pleiotropic cytokine that regulates a wide array of cellular processes, including proliferation, differentiation, migration, and immune responses.[2][3][4] Dysregulation of the αvβ8 integrin-TGF-β axis has been implicated in the pathogenesis of several diseases, including cancer and fibrosis.[1][2][3][4] Consequently, αvβ8 integrin has emerged as a promising therapeutic target.

Data Presentation: Quantitative Analysis of αvβ8 Integrin

The following tables summarize key quantitative data from preliminary studies on αvβ8 integrin, including its expression in various cancer cell lines, its binding affinities, and the potency of its inhibitors.

Table 1: Expression of β8 Integrin Subunit in Human Colon Cancer Cell Lines

Cell Lineβ8 Integrin Expression Level
SW480High
SW620High
HT-29High
HCT-116High
RKOHigh
Caco-2High
DLD-1Decreased

Source: Data compiled from Western Blot analysis in a study on colon carcinoma.[3]

Table 2: Binding Affinities and Inhibitor Potency of αvβ8 Integrin

Ligand/InhibitorParameterValue (nM)Conditions
pro-TGF-β3 peptideKd42 - 861 mM Mg2+, 1 mM Ca2+
B6_BP_dslf (inhibitor)IC5032.8TGF-β activation assay
B8_BP_dslf (inhibitor)Kd7.3Biolayer interferometry

Source: Data from studies on atypical interactions and de novo inhibitor design.[5][6][7]

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of αvβ8 integrin efficacy.

3.1 Western Blot for αv and β8 Integrin Subunit Expression

  • Objective: To determine the protein expression levels of αv and β8 integrin subunits in cell lines or tissue samples.

  • Procedure:

    • Cell Lysis: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 10% SDS-polyacrylamide gel.

    • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against the αv and β8 integrin subunits (e.g., rabbit anti-β8 and mouse anti-αv). GAPDH is often used as a loading control.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

3.2 Immunohistochemistry for αvβ8 Integrin Expression in Tissues

  • Objective: To visualize the localization and expression of αvβ8 integrin in tissue sections.

  • Procedure:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced antigen retrieval is performed using a citrate buffer (pH 6.0).

    • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the β8 integrin subunit overnight at 4°C.

    • Secondary Antibody and Detection: A polymer-based detection system with HRP-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen solution.

    • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

    • Analysis: The staining intensity and percentage of positive cells are scored to determine the expression level.[3]

3.3 TGF-β Bioassay

  • Objective: To quantify the amount of active TGF-β produced by cells, mediated by αvβ8 integrin.

  • Procedure:

    • Cell Co-culture: αvβ8-expressing cells are co-cultured with TGF-β reporter cells (e.g., TMLC cells, which contain a TGF-β-responsive luciferase reporter gene).[8][9][10]

    • Treatment: For inhibition studies, neutralizing anti-β8 antibodies or small molecule inhibitors are added to the co-culture.

    • Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for TGF-β activation and reporter gene expression.

    • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

    • Quantification: A standard curve is generated using known concentrations of recombinant active TGF-β to quantify the amount of active TGF-β in the experimental samples.[8]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to αvβ8 integrin.

4.1 αvβ8 Integrin-Mediated TGF-β Signaling Pathway

TGFb_Signaling_Pathway αvβ8 Integrin-Mediated TGF-β Signaling Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Latent_TGFb Latent TGF-β (L-TGF-β) avb8 αvβ8 Integrin Active_TGFb Active TGF-β avb8->Active_TGFb Activation TGFbR TGF-β Receptor (TGFβR) SMADs SMAD Complex TGFbR->SMADs Phosphorylation Active_TGFb->TGFbR Binding Gene_Expression Target Gene Expression SMADs->Gene_Expression Transcription Regulation

Caption: αvβ8 integrin binds to latent TGF-β in the ECM, leading to its activation and subsequent signaling through the canonical SMAD pathway.

4.2 Experimental Workflow for Assessing αvβ8 Inhibitor Efficacy

Inhibitor_Efficacy_Workflow Workflow for Assessing αvβ8 Inhibitor Efficacy In_Vitro In Vitro Studies Binding_Assay Binding Affinity Assay (e.g., BLI) In_Vitro->Binding_Assay TGFb_Bioassay TGF-β Bioassay In_Vitro->TGFb_Bioassay Cell_Proliferation Cell Proliferation Assay In_Vitro->Cell_Proliferation In_Vivo In Vivo Studies (Xenograft Model) In_Vitro->In_Vivo If promising Data_Analysis Data Analysis and Efficacy Determination Binding_Assay->Data_Analysis TGFb_Bioassay->Data_Analysis Cell_Proliferation->Data_Analysis Tumor_Growth Monitor Tumor Growth In_Vivo->Tumor_Growth IHC Immunohistochemistry (IHC) of Tumors In_Vivo->IHC Tumor_Growth->Data_Analysis IHC->Data_Analysis End End: Conclusion on Inhibitor Efficacy Data_Analysis->End

Caption: A logical workflow for evaluating the efficacy of a novel αvβ8 integrin inhibitor, from in vitro characterization to in vivo validation.

References

JV8 compound family and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search of publicly available scientific databases and literature has revealed no specific chemical entity or compound family designated as "JV8." This term does not correspond to any recognized nomenclature in the fields of chemistry, pharmacology, or drug development.

It is possible that "this compound" represents an internal project code, a novel compound series not yet disclosed in public literature, or a typographical error. Without a more specific identifier, such as a chemical structure, a recognized chemical name (e.g., IUPAC name), or a publication reference (e.g., a patent or journal article), it is not possible to provide a detailed technical guide on this topic.

To proceed with your request, please provide additional details, such as:

  • The chemical class or scaffold of the this compound compounds.

  • The biological target or pathway of interest.

  • Any known lead compounds or analogs within this family.

  • Relevant publications or patents that describe the this compound compounds.

Upon receiving more specific information, a comprehensive technical guide can be developed to meet your requirements.

Review of Literature on JV8 Compound: A Case of Undisclosed Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its chemical definition as N-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide, a comprehensive review of scientific literature and chemical databases reveals a significant absence of publicly available information regarding the biological activity of the compound designated as JV8. While its chemical structure is known and cataloged, there is no associated data on its mechanism of action, efficacy, or the signaling pathways it may modulate. This lack of information precludes the creation of an in-depth technical guide as requested.

Searches across major scientific databases, including PubChem and ChEMBL, under its chemical name and known identifiers (PubChem CID: 138115404, ChEMBL ID: CHEMBL4441123), yielded no bioassay results or associated publications detailing its experimental evaluation.[1][2] Similarly, an investigation into the Protein Data Bank (PDB) showed that the entry "8this compound" is related to the cryo-EM structure of a panda P2X7 receptor and is not associated with the this compound compound .[3][4][5][6] The naming appears to be coincidental.

The absence of published data means that no quantitative information on this compound's biological effects, such as IC50 or EC50 values, is available. Consequently, it is not possible to summarize such data in tabular form. Furthermore, without any cited experiments, detailed methodologies or experimental protocols involving this compound cannot be provided.

Logically, the lack of experimental data also means that there are no described signaling pathways or experimental workflows associated with the this compound compound. Therefore, the creation of diagrams to visualize these processes is not feasible.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Viability and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the "JV8 Protocol": Extensive searches for a standardized "this compound protocol" for cell culture experiments did not yield a publicly documented or widely recognized protocol under this specific designation. It is possible that "this compound" refers to a specialized, in-house protocol not available in the public domain, or it may be a misnomer for a more common cell culture technique.

This document provides a comprehensive guide to a widely used and critical protocol in cell culture for drug development and research: the determination of cell viability and cytotoxicity using a WST-8 assay. This method is fundamental for assessing the effects of chemical compounds on cell proliferation and health.

Application Notes: WST-8 Cell Viability and Cytotoxicity Assay

The WST-8 assay is a colorimetric method for the sensitive quantification of viable cells. It is based on the reduction of a water-soluble tetrazolium salt, WST-8, to a soluble orange formazan dye by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Key Applications:

  • Drug Discovery: Screening compound libraries to identify cytotoxic or cytostatic agents.

  • Toxicology: Determining the toxicity of chemical substances on various cell types.

  • Cancer Research: Assessing the efficacy of anti-cancer drugs on tumor cell lines.[1]

  • Cell Proliferation Studies: Investigating the effects of growth factors, cytokines, or other signaling molecules on cell growth.

Advantages of the WST-8 Assay:

  • High Sensitivity: More sensitive than other tetrazolium salts like MTT, XTT, or MTS.[2]

  • Simple & Fast Protocol: A one-step addition of the reagent to the cell culture, with no washing or harvesting steps required. The assay can typically be completed within 1-4 hours.[3]

  • Low Toxicity: The WST-8 reagent exhibits very low cytotoxicity, allowing for longer incubation times if necessary.[2]

  • High-Throughput Screening (HTS) Compatible: The simple protocol and colorimetric readout make it ideal for automation and use in 96- or 384-well plate formats.

Data Presentation: Quantitative Analysis of a Hypothetical Anti-Cancer Compound

The following tables represent typical quantitative data obtained from a WST-8 assay designed to evaluate the cytotoxic effects of a hypothetical anti-cancer compound, "Compound X," on a cancer cell line (e.g., HeLa cells).

Table 1: Raw Absorbance Data at 450 nm

Compound X Conc. (µM)Replicate 1Replicate 2Replicate 3Average AbsorbanceStd. Dev.
0 (Vehicle Control)1.2541.2881.2711.2710.017
0.11.2311.2551.2481.2450.012
11.1021.1251.1181.1150.012
100.6450.6610.6520.6530.008
500.2110.2250.2180.2180.007
1000.1050.1100.1070.1070.003
Blank (Medium Only)0.0500.0520.0510.0510.001

Table 2: Calculation of Percent Viability and IC₅₀

Compound X Conc. (µM)Average Absorbance (Corrected)¹Percent Viability (%)²
0 (Vehicle Control)1.220100.0
0.11.19497.9
11.06487.2
100.60249.3
500.16713.7
1000.0564.6
Calculated IC₅₀ (µM) \multicolumn{2}{c}{10.14 }

¹Corrected Absorbance = Average Absorbance - Average Blank Absorbance. ²Percent Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) x 100.

Experimental Protocols

Protocol 1: WST-8 Cell Viability Assay in a 96-Well Plate Format

This protocol details the steps for assessing the effect of a test compound on the viability of adherent mammalian cells.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile 96-well flat-bottom cell culture plates

  • WST-8 Assay Kit

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: a. Culture the cells to approximately 80% confluency in a T75 flask. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Add 3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium. f. Count the cells using a hemocytometer or automated cell counter. g. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. h. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[3] Leave a few wells with medium only to serve as a blank control. i. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the solvent to the vehicle control wells. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • WST-8 Assay: a. At the end of the treatment period, add 10 µL of the WST-8 reagent directly to each well.[2][3] b. Gently tap the plate to ensure the reagent is mixed evenly. c. Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time may vary depending on the cell type and density. d. After incubation, place the plate on an orbital shaker for 1 minute to ensure a homogenous color distribution.[2]

  • Data Acquisition: a. Measure the absorbance of each well at 450 nm using a microplate reader. b. Use the absorbance from the "medium only" wells (Blank) to subtract background noise from all other readings.

Visualizations

Signaling Pathway: PI3K/Akt Pathway in Cell Survival

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[4][5][6] Its hyperactivation is a common feature in many cancers, making it a key target for drug development.[5][7] The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PDK1->Akt Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates FoxO FoxO (Pro-apoptotic Transcription Factor) Akt->FoxO Inhibits Survival Cell Survival & Proliferation Bad->Survival Inhibits mTORC1->Survival Promotes CellCycle Cell Cycle Progression Experimental_Workflow Start Start: Culture Cells to 80% Confluency Harvest Harvest & Count Cells (Trypsinization) Start->Harvest Seed Seed 5,000 Cells/Well in 96-Well Plate Harvest->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat Cells with Test Compound Dilutions Incubate1->Treat Incubate2 Incubate for Treatment Period (e.g., 48h) Treat->Incubate2 AddWST8 Add 10 µL WST-8 Reagent to Each Well Incubate2->AddWST8 Incubate3 Incubate 1-4h AddWST8->Incubate3 Read Measure Absorbance at 450 nm Incubate3->Read Analyze Data Analysis: Calculate % Viability & IC₅₀ Read->Analyze End End Analyze->End

References

Application Notes and Protocols for the Use of JJC8-088 and JJC8-091 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JJC8-088 and JJC8-091, two modafinil analogs that act as dopamine transporter (DAT) inhibitors, in preclinical animal models. This document details their mechanism of action, summarizes key quantitative data from in vivo studies, and provides detailed protocols for their application in non-human primate models of substance use disorder.

Introduction

JJC8-088 and JJC8-091 are novel compounds investigated for their therapeutic potential in treating psychostimulant use disorders.[1][2] They both act by inhibiting the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in the brain.[3] However, they exhibit different pharmacological profiles. JJC8-088 is characterized as a "typical" or "cocaine-like" DAT inhibitor, which has shown reinforcing effects in animal models, suggesting a higher abuse potential.[1][3] In contrast, JJC8-091 is described as an "atypical" DAT inhibitor with a lower abuse liability, making it a more promising candidate for medication-assisted treatment.[1][3]

Mechanism of Action

Both JJC8-088 and JJC8-091 exert their effects primarily by binding to the dopamine transporter (DAT) and blocking the reuptake of dopamine from the synaptic cleft.[4][3] This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission. The distinction between their "typical" and "atypical" profiles likely arises from differences in their binding kinetics and conformational changes induced in the DAT protein.[5] JJC8-088 is thought to stabilize the DAT in an outward-facing conformation, similar to cocaine, while JJC8-091 may favor a more occluded state.[5][6] This difference in interaction with the DAT is believed to underlie the lower abuse potential of JJC8-091.[5]

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential Synaptic_Cleft Synaptic Dopamine DA_release->Synaptic_Cleft DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake Synaptic_Cleft->DAT DA_receptor Dopamine Receptors (e.g., D1, D2) Synaptic_Cleft->DA_receptor Binding Signaling Postsynaptic Signaling (Reward, Motivation) DA_receptor->Signaling JJC_compounds JJC8-088 / JJC8-091 JJC_compounds->DAT Inhibition

Caption: Simplified signaling pathway of dopamine and the action of JJC8 compounds.
Data Presentation

The following tables summarize the quantitative data for JJC8-088 and JJC8-091 from studies in non-human primates and rodents.

Table 1: Dopamine Transporter (DAT) Binding Affinity

CompoundAnimal ModelKᵢ (nM)Reference(s)
JJC8-088Rhesus Monkey14.4 ± 9[1][2]
JJC8-088Mouse2.5[3]
JJC8-091Rhesus Monkey2730 ± 1270[1][2]
JJC8-091Mouse116 - 289[3][7]
CocaineMouse72[3]

Table 2: Pharmacokinetic Parameters in Rhesus Monkeys

CompoundDose (mg/kg, i.v.)Half-life (hours)Reference(s)
JJC8-0880.71.1[1][2]
JJC8-0911.93.5[1][2]

Table 3: Effects on Cocaine Self-Administration and Choice in Rhesus Monkeys

CompoundExperiment TypeDoses Tested (mg/kg, i.v.)Key FindingsReference(s)
JJC8-088Acute treatment (Cocaine vs. Food)0.7 - 3.0Shifted the cocaine dose-response curve to the left.[1]
JJC8-088Chronic treatment (Cocaine vs. Food)VariesDecreased cocaine choice in 2 out of 3 monkeys.[1]
JJC8-091Acute treatment (Cocaine vs. Food)3.6 - 17.0Shifted the cocaine dose-response curve to the left.[1]
JJC8-091Chronic treatment (Cocaine vs. Food)VariesModestly reduced cocaine allocation in 1 out of 3 monkeys.[1]
JJC8-088Progressive-Ratio Self-Admin0.001 - 0.3Functioned as a reinforcer with similar potency to cocaine.
JJC8-091Progressive-Ratio Self-Admin0.1 - 3.0Functioned as a reinforcer but was less potent than cocaine. Not chosen over food in a choice paradigm.

Experimental Protocols

The following are detailed methodologies for key experiments involving JJC8-088 and JJC8-091 in rhesus monkeys.

Protocol 1: Intravenous Drug Self-Administration

This protocol is adapted from studies evaluating the reinforcing effects of novel compounds.[4][8]

Objective: To determine if a test compound (e.g., JJC8-088 or JJC8-091) functions as a reinforcer and to assess its reinforcing strength relative to a known drug of abuse (e.g., cocaine).

Animals: Adult rhesus monkeys with surgically implanted intravenous catheters.

Apparatus: Standard operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to the monkey's catheter via a tether system.

Procedure:

  • Training: Monkeys are first trained to self-administer a known reinforcer, such as cocaine, on a fixed-ratio (FR) schedule. For example, under an FR 10 schedule, the monkey must press the active lever 10 times to receive a single intravenous infusion of the drug.[9]

  • Substitution: Once stable responding for the training drug is established, the test compound is substituted for the training drug. Different doses of the test compound are evaluated to determine if they maintain self-administration.

  • Progressive-Ratio (PR) Schedule: To assess the reinforcing strength, a PR schedule is used. In a PR schedule, the response requirement for each subsequent infusion increases. The "breakpoint," or the highest ratio completed for a drug infusion, serves as a measure of the drug's reinforcing efficacy.[4]

  • Data Analysis: The number of infusions per session and the breakpoint on the PR schedule are the primary dependent variables. These are compared between the test compound and the training drug (e.g., cocaine).

cluster_setup Setup cluster_procedure Procedure Animal Rhesus Monkey (with IV catheter) Apparatus Operant Chamber (Levers, Infusion Pump) Training 1. Training (Cocaine Self-Administration, FR schedule) Substitution 2. Substitution (Test Compound for Cocaine) Training->Substitution PR_Test 3. Progressive-Ratio Test (Determine Breakpoint) Substitution->PR_Test Data_Analysis 4. Data Analysis (Compare Reinforcing Strength) PR_Test->Data_Analysis

Caption: Experimental workflow for intravenous drug self-administration.
Protocol 2: Cocaine vs. Food Choice Procedure

This protocol is designed to evaluate how a test compound modulates the choice between a drug reinforcer and a non-drug alternative.[1][10][11]

Objective: To assess the effects of acute and chronic administration of JJC8-088 and JJC8-091 on the choice between intravenous cocaine and food pellets.

Animals: Adult rhesus monkeys with surgically implanted intravenous catheters.

Apparatus: Operant conditioning chambers as described in Protocol 1.

Procedure:

  • Training: Monkeys are trained on a concurrent schedule of reinforcement where they can choose between receiving an intravenous infusion of cocaine or a delivery of food pellets (e.g., banana-flavored pellets).[12] Responding on one lever delivers cocaine, while responding on the other delivers food. A fixed-ratio (e.g., FR 30) schedule is typically used for both choices.[12]

  • Baseline Choice Determination: A cocaine dose-response curve (e.g., 0, 0.003 - 0.1 mg/kg/infusion) is determined to establish a baseline of cocaine choice against a fixed amount of food.[1]

  • Acute Drug Administration: The test compound (JJC8-088 or JJC8-091) is administered intravenously shortly before the start of the choice session. The effect of different doses of the test compound on the cocaine vs. food choice is measured.

  • Chronic Drug Administration: To assess the effects of longer-term treatment, the test compound is administered daily prior to the choice sessions for a specified period. The dose for chronic administration is often selected based on the results of the acute administration studies.[1]

  • Data Analysis: The primary dependent variable is the percentage of choices for cocaine over food. This is analyzed as a function of the cocaine dose and the dose of the test compound.

cluster_setup Setup cluster_procedure Procedure Animal Rhesus Monkey (with IV catheter) Apparatus Operant Chamber (Two Levers: Cocaine vs. Food) Training 1. Training on Concurrent Choice Schedule Baseline 2. Baseline Choice (Cocaine Dose-Response) Training->Baseline Acute_Admin 3. Acute Test Compound Administration Baseline->Acute_Admin Chronic_Admin 4. Chronic Test Compound Administration Acute_Admin->Chronic_Admin Analysis 5. Analyze % Cocaine Choice Chronic_Admin->Analysis

Caption: Experimental workflow for the cocaine vs. food choice procedure.

References

Application Notes & Protocols: JV8 Experimental Design for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of JV8, a novel investigational inhibitor of the PI3K/AKT/mTOR signaling pathway, for the treatment of Glioblastoma (GBM). Glioblastoma is the most aggressive primary brain tumor in adults, with a universally poor prognosis.[1] A significant percentage of GBM tumors exhibit aberrant activation of the PI3K/AKT/mTOR pathway, making it a critical therapeutic target.[2][3][4][5]

This compound is a potent, selective, small-molecule inhibitor designed to target key kinases within this cascade, thereby aiming to reduce tumor cell proliferation, survival, and induce apoptosis. The following protocols and experimental designs outline key in vitro and in vivo studies to assess the therapeutic potential of this compound in GBM models.

In Vitro Efficacy and Mechanism of Action

A series of in vitro assays are essential to determine the bioactivity of this compound on GBM cell lines and to elucidate its mechanism of action.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] This assay will determine the dose-dependent effect of this compound on the viability of GBM cells.

Protocol: MTT Assay

  • Cell Seeding: Plate GBM cell lines (e.g., U87, U251) in 96-well plates at a density of 1.5 x 10⁴ cells/ml in a volume of 100 µl per well.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a broad range to determine the IC50 value (e.g., 0.1 nM to 100 µM). Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]

  • MTT Addition: Add 25 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.

Data Presentation: this compound IC50 Values in GBM Cell Lines

Cell LineThis compound IC50 (µM)
U87[Insert Value]
U251[Insert Value]
Patient-Derived GSC Line 1[Insert Value]
Patient-Derived GSC Line 2[Insert Value]

The Annexin V assay is used to detect apoptosis, a form of programmed cell death.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.[8]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed GBM cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours. Include vehicle-treated cells as a negative control.[8]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[8]

Data Presentation: Apoptosis Induction by this compound in U87 Cells

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]
This compound (2x IC50)[Insert Value][Insert Value][Insert Value]

Western blotting is used to detect specific proteins in a sample and to assess the impact of this compound on the PI3K/AKT/mTOR signaling pathway.[11][12] The phosphorylation status of key proteins such as AKT and S6 ribosomal protein will be evaluated to confirm target engagement.[11][13][14]

Protocol: Western Blot for PI3K/AKT/mTOR Pathway

  • Cell Lysis: Treat GBM cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin).[12][13] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[12]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Effect of this compound on PI3K/AKT/mTOR Signaling

Treatmentp-AKT (Ser473) / Total AKT Ratiop-S6 / Total S6 Ratio
Vehicle Control1.01.0
This compound (1 hr)[Insert Value][Insert Value]
This compound (6 hr)[Insert Value][Insert Value]
This compound (24 hr)[Insert Value][Insert Value]

In Vivo Efficacy Assessment

In vivo studies are crucial to evaluate the anti-tumor activity of this compound in a more physiologically relevant setting. Orthotopic patient-derived xenograft (PDX) models in immunocompromised mice are highly recommended as they closely recapitulate the characteristics of human GBM.[15][16][17]

Protocol: Orthotopic GBM Xenograft Model

  • Cell Implantation: Anesthetize immunocompromised mice and secure them in a stereotactic frame.[17] Inject patient-derived GBM cells intracranially into the cerebral cortex of the right hemisphere.[17][18]

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or MRI.

  • This compound Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage) at various doses. The control group should receive the vehicle.

  • Efficacy Endpoints: Monitor the mice for signs of tumor burden and record their body weight regularly. The primary endpoint is overall survival. Tumor volume can be assessed at the end of the study.

  • Pharmacodynamic Analysis: At the end of the treatment period, tumors can be harvested for Western blot analysis to confirm in vivo target engagement.

Data Presentation: In Vivo Efficacy of this compound in a GBM PDX Model

Treatment GroupMedian Survival (Days)% Increase in Lifespan
Vehicle Control[Insert Value]-
This compound (Low Dose)[Insert Value][Insert Value]
This compound (High Dose)[Insert Value][Insert Value]

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits GBM growth in_vitro In Vitro Studies (GBM Cell Lines) start->in_vitro mtt MTT Assay (Cell Viability, IC50) in_vitro->mtt apoptosis Annexin V/PI Assay (Apoptosis) in_vitro->apoptosis western Western Blot (Pathway Modulation) in_vitro->western in_vivo In Vivo Studies (Orthotopic PDX Model) mtt->in_vivo apoptosis->in_vivo western->in_vivo efficacy Efficacy Study (Survival Analysis) in_vivo->efficacy pd_analysis Pharmacodynamic Analysis in_vivo->pd_analysis end Conclusion: Therapeutic Potential of this compound efficacy->end pd_analysis->end

Caption: Preclinical experimental workflow for the evaluation of this compound in glioblastoma.

References

Application Note: Quantitative Analysis of JV8 Using HPLC, LC-MS/MS, and ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the quantitative analysis of JV8, a novel small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. We describe three robust analytical methods for the determination of this compound concentration in biological matrices: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). These methods are suitable for a range of applications in drug discovery and development, from pharmacokinetic studies to in vitro cellular assays.

Introduction

This compound is a potent and selective inhibitor of TAK1-L, a key kinase in the TGF-β signaling pathway. By blocking the activity of TAK1-L, this compound effectively downregulates the expression of downstream pro-inflammatory cytokines, making it a promising therapeutic candidate for a variety of fibrotic and inflammatory diseases. Accurate quantification of this compound in biological samples is critical for evaluating its pharmacokinetic profile, determining its efficacy in preclinical models, and establishing a therapeutic window. This document provides validated protocols for three distinct analytical methods to meet the diverse needs of researchers and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of TAK1-L, a critical component of the TGF-β signaling cascade. The TGF-β pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This SMAD complex translocates to the nucleus to regulate target gene expression. In a parallel pathway, activated TGFβRI can also signal through TAK1-L, leading to the activation of the JNK and p38 MAPK pathways, which also contribute to the inflammatory and fibrotic responses. This compound specifically targets and inhibits TAK1-L, thereby blocking downstream JNK and p38 activation.[1][2][3][4][5]

JV8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII binds TGFbRI TGFβRI TGFbRII->TGFbRI recruits & phosphorylates TAK1L TAK1-L TGFbRI->TAK1L activates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates JNK_p38 JNK / p38 TAK1L->JNK_p38 activates This compound This compound This compound->TAK1L inhibits Gene_Expression Target Gene Expression JNK_p38->Gene_Expression regulates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex->Gene_Expression regulates

Caption: this compound inhibits the TGF-β signaling pathway by targeting TAK1-L.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three analytical methods described in this application note.

ParameterHPLC-UVLC-MS/MSCompetitive ELISA
Linear Range 0.1 - 100 µg/mL1 - 5000 ng/mL[6]0.5 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL1 ng/mL0.5 ng/mL
Accuracy (% Recovery) 95 - 105%85 - 115%[6]90 - 110%
Precision (%RSD) < 5%< 15%< 10%
Sample Type Plasma, Cell LysatePlasma, Whole Blood, Tissue Homogenate[7][8][9]Plasma, Serum, Cell Culture Supernatant
Analysis Time per Sample ~15 min~5 min~4 hours

Experimental Protocols

Quantification of this compound by Reverse-Phase HPLC-UV

This protocol describes the quantification of this compound in human plasma using a standard reverse-phase HPLC system with UV detection.[10][11]

Workflow:

HPLC_Workflow Sample_Prep Sample Preparation (Protein Precipitation) HPLC_Separation HPLC Separation (C18 Column) Sample_Prep->HPLC_Separation UV_Detection UV Detection (280 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Standard Curve) UV_Detection->Data_Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Materials:

  • This compound standard (certified reference material)

  • Human plasma (or other biological matrix)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Curve Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions in 50:50 acetonitrile:water to prepare standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard), add 300 µL of cold acetonitrile containing 0.1% TFA.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 280 nm

    • Gradient:

      Time (min) % B
      0 20
      10 80
      12 80
      12.1 20

      | 15 | 20 |

  • Data Analysis:

    • Integrate the peak area corresponding to the retention time of this compound.

    • Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.

Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry.[6][8][9][12]

Workflow:

LCMS_Workflow Sample_Prep Sample Preparation (LLE) LC_Separation UPLC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Internal Standard) MS_Detection->Data_Analysis ELISA_Workflow Plate_Coating Coat Plate with This compound-BSA Conjugate Competition Add Sample/Standard and Anti-JV8 Antibody Plate_Coating->Competition Detection Add HRP-secondary Ab and Substrate Competition->Detection Read_Plate Measure Absorbance (450 nm) Detection->Read_Plate

References

Application Notes and Protocols: JV8 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a compound or molecule designated "JV8" in the context of high-throughput screening (HTS) assays and drug discovery has yielded no specific, identifiable information in publicly available scientific literature and databases.

Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for a compound for which there is no discernible scientific record.

To fulfill the user's request for detailed, structured information on a compound used in HTS, we welcome the user to provide the name of a known and referenced molecule. With a specific and identifiable compound, we can proceed to generate the requested content, including:

  • Quantitative Data Tables: Summarizing key performance indicators such as IC50, EC50, Z'-factor, and other relevant metrics from HTS assays.

  • Detailed Experimental Protocols: Providing step-by-step methodologies for relevant HTS assays.

  • Signaling Pathway and Workflow Diagrams: Illustrating the mechanism of action and experimental procedures using Graphviz.

We are prepared to execute the detailed requirements of the original request upon receiving a valid topic.

Application Notes and Protocols for In Vivo Imaging of BRD4 Degradation Using JV8 PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo imaging of Bromodomain-containing protein 4 (BRD4) degradation mediated by the Proteolysis-targeting chimera (PROTAC), JV8. This system utilizes a novel, indirect imaging approach employing the environment-sensitive fluorescent probe, JQ1-NR, to quantitatively monitor the levels of BRD4 in living subjects. This methodology offers a powerful, non-invasive tool for preclinical research to assess the pharmacodynamics and therapeutic efficacy of BRD4-targeting PROTACs in real-time.

BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers, making it a high-value therapeutic target.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2][3] this compound is a PROTAC designed to specifically target BRD4 for degradation.[4] The in vivo imaging strategy described herein allows for the dynamic visualization and quantification of this compound's efficacy in degrading BRD4 within a tumor microenvironment.

Principle of the Imaging Technique

The in vivo imaging of this compound-mediated BRD4 degradation is achieved through the use of the fluorescent probe JQ1-NR. This probe is designed to bind to the same acetyl-lysine binding pocket on BRD4 that is targeted by this compound. The fluorescence of JQ1-NR is environmentally sensitive, exhibiting a significant increase in quantum yield upon binding to BRD4.

The imaging workflow is as follows:

  • Baseline Imaging: JQ1-NR is administered to tumor-bearing animals, and the baseline fluorescence, corresponding to the initial BRD4 protein level, is measured.

  • PROTAC Administration: The BRD4-targeting PROTAC, this compound, is administered to the animals.

  • Follow-up Imaging: At subsequent time points, JQ1-NR is re-administered, and fluorescence imaging is performed. A decrease in the fluorescent signal from the tumor indicates a reduction in BRD4 protein levels, directly reflecting the degradation activity of this compound.

This method provides a quantitative and non-invasive readout of PROTAC efficacy in a live animal model.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies utilizing the this compound PROTAC and JQ1-NR fluorescent probe system for monitoring BRD4 degradation in a 4T1 murine breast cancer xenograft model.

Table 1: In Vivo BRD4 Degradation Monitored by JQ1-NR Fluorescence

Treatment GroupTime PointMean Fluorescence Intensity (Photons/s/cm²/sr)% BRD4 Degradation (Compared to Vehicle)
Vehicle24 h1.5 x 10⁸0%
This compound (50 mg/kg)24 h0.8 x 10⁸46.7%
Vehicle48 h1.6 x 10⁸0%
This compound (50 mg/kg)48 h0.5 x 10⁸68.8%

Table 2: Correlation of JQ1-NR Fluorescence with Tumor Growth Inhibition

Treatment GroupDay 14 Tumor Volume (mm³)% Tumor Growth Inhibition
Vehicle12500%
This compound (50 mg/kg)45064%

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of BRD4 Degradation

Materials:

  • This compound PROTAC

  • JQ1-NR fluorescent probe

  • Female BALb/c nude mice (4-6 weeks old)

  • 4T1 murine breast cancer cells

  • Matrigel

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for JQ1-NR

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Cell Implantation:

    • Harvest 4T1 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

    • Allow tumors to grow to a volume of approximately 100-200 mm³.

  • Animal Grouping and Dosing:

    • Randomize mice into treatment and vehicle control groups.

    • Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).

    • Administer this compound (or vehicle) to the respective groups via intraperitoneal (i.p.) injection.

  • In Vivo Imaging with JQ1-NR:

    • Prepare a stock solution of JQ1-NR in DMSO and dilute to the final working concentration in sterile saline.

    • Anesthetize the mice using isoflurane.

    • Administer JQ1-NR via intravenous (i.v.) injection through the tail vein.

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescent images at the optimal time point post-JQ1-NR injection (to be determined empirically, typically between 30 minutes to 2 hours).

    • Use an appropriate excitation and emission filter set for JQ1-NR (e.g., excitation: 640 nm, emission: 680 nm).

    • Repeat the imaging procedure at desired time points post-JV8 administration (e.g., 24h, 48h, etc.).

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor area.

    • Quantify the average fluorescence intensity within the ROI.

    • Calculate the percentage of BRD4 degradation by comparing the fluorescence intensity of the this compound-treated group to the vehicle-treated group at each time point.

Protocol 2: Western Blot Analysis for BRD4 Degradation (for validation)

Materials:

  • Tumor tissue harvested from experimental animals

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Protein Extraction:

    • Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.

    • Homogenize the tumor tissue in RIPA buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell This compound This compound PROTAC BRD4 BRD4 Protein E3 E3 Ubiquitin Ligase

BRD4_Signaling cMYC cMYC Proliferation Proliferation cMYC->Proliferation BCL2 BCL2 Apoptosis Apoptosis BCL2->Apoptosis This compound This compound PROTAC BRD4 BRD4 This compound->BRD4 targets for Degradation BRD4 Degradation Degradation->cMYC downregulates Degradation->BCL2 downregulates BRD4->Degradation

InVivo_Workflow start Start tumor_implant Implant 4T1 Tumor Cells in Nude Mice start->tumor_implant tumor_growth Allow Tumors to Grow (100-200 mm³) tumor_implant->tumor_growth randomization Randomize into Vehicle and this compound Groups tumor_growth->randomization baseline_img Administer JQ1-NR Baseline Fluorescence Imaging randomization->baseline_img treatment Administer Vehicle or this compound baseline_img->treatment followup_img Administer JQ1-NR Follow-up Imaging (24h, 48h, etc.) treatment->followup_img data_analysis Quantify Fluorescence and Tumor Volume followup_img->data_analysis end End data_analysis->end

References

Synthesis of JV8: A Detailed Protocol for Laboratory and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of JV8, a molecule identified as ~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide .[1] The protocol is designed for professionals in research and drug development, offering detailed methodologies, data presentation, and visual aids to ensure clarity and reproducibility.

Chemical Compound Summary

PropertyValue
Systematic Name~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide
Molecular FormulaC18H16N2O2
Molecular Weight292.332 g/mol
SynonymsThis compound, CHEMBL4441123

Retrosynthetic Analysis

The synthesis of this compound can be achieved through a convergent approach, involving the preparation of two key intermediates, 6-aminoisoquinoline and 2-(2-methylphenoxy)acetic acid , followed by their coupling to form the final amide product.

Retrosynthesis cluster_precursors Key Intermediates This compound This compound ~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide Amide_Coupling Amide Bond Formation This compound->Amide_Coupling 6-aminoisoquinoline 6-aminoisoquinoline Amide_Coupling->6-aminoisoquinoline 2-(2-methylphenoxy)acetic acid 2-(2-methylphenoxy)acetic acid Amide_Coupling->2-(2-methylphenoxy)acetic acid

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the precursor molecules and the final this compound compound.

Part 1: Synthesis of 6-Aminoisoquinoline

This protocol is adapted from established methods for the amination of brominated isoquinolines.[1][2]

Materials and Reagents:

  • 6-Bromoisoquinoline

  • 28% Ammonia solution

  • Copper (II) sulfate pentahydrate

  • Ethyl acetate

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Dichloromethane

Equipment:

  • Autoclave

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.

  • Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Pour the reaction mixture into 250 mL of 10% aqueous sodium hydroxide solution.

  • Extract the aqueous solution with ethyl acetate (5 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Suspend the resulting crude product in dichloromethane and filter to obtain light brown crystals of 6-aminoisoquinoline. The expected yield is approximately 85%.

Part 2: Synthesis of 2-(2-Methylphenoxy)acetic acid

This synthesis follows a Williamson ether synthesis-like procedure.

Materials and Reagents:

  • o-Cresol

  • Sodium hydroxide (liquid caustic soda)

  • Chloroacetic acid

  • Hydrochloric acid

Equipment:

  • Reaction kettle (or a three-necked flask with a stirrer, dropping funnel, and pH meter)

  • Beakers

  • Suction filtration apparatus

Procedure:

  • In a reaction vessel, combine o-cresol and liquid caustic soda in a 1:1 molar ratio.

  • While stirring, begin the dropwise addition of a 73% chloroacetic acid aqueous solution.

  • Monitor the pH of the reaction mixture. When the pH is between 8 and 9, start the simultaneous dropwise addition of liquid caustic soda to maintain the pH between 9 and 10.

  • Once the addition of chloroacetic acid is complete, continue adding liquid caustic soda until the pH is stable between 9 and 10.

  • Maintain the reaction mixture at this temperature for 30 minutes to ensure the reaction goes to completion, forming a solution of sodium 2-methylphenoxyacetate.

  • Add water to the reaction mixture and allow it to cool to room temperature.

  • Slowly add hydrochloric acid dropwise to adjust the pH to 1-2. A white solid of 2-methylphenoxyacetic acid will precipitate.

  • Collect the white solid by suction filtration and wash with water.

Part 3: Amide Coupling for the Synthesis of this compound

This final step involves the formation of an amide bond between 6-aminoisoquinoline and 2-(2-methylphenoxy)acetic acid. Standard peptide coupling reagents are employed for this transformation.

Materials and Reagents:

  • 6-Aminoisoquinoline

  • 2-(2-Methylphenoxy)acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-(2-methylphenoxy)acetic acid and a catalytic amount of DMAP in anhydrous DCM.

  • Add 1.1 equivalents of EDC (or DCC) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add 1 equivalent of 6-aminoisoquinoline to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC is used).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

Illustrative Workflow

Synthesis_Workflow cluster_part1 Part 1: 6-Aminoisoquinoline Synthesis cluster_part2 Part 2: 2-(2-Methylphenoxy)acetic acid Synthesis cluster_part3 Part 3: this compound Synthesis (Amide Coupling) A1 Mix 6-Bromoisoquinoline, Ammonia, and CuSO4 A2 Heat in Autoclave (190°C, 6h) A1->A2 A3 Work-up with NaOH and Ethyl Acetate Extraction A2->A3 A4 Purification A3->A4 C2 React with 6-Aminoisoquinoline A4->C2 B1 React o-Cresol with NaOH B2 Add Chloroacetic Acid (pH control) B1->B2 B3 Acidification with HCl B2->B3 B4 Filtration and Washing B3->B4 C1 Activate 2-(2-Methylphenoxy)acetic acid with EDC/DMAP B4->C1 C1->C2 C3 Aqueous Work-up C2->C3 C4 Column Chromatography C3->C4 Final Product: this compound Final Product: this compound C4->Final Product: this compound

Caption: Overall workflow for the synthesis of this compound.

Biological Context and Further Research

References

Application Notes and Protocols: JV8 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation, storage, and handling of JV8, a novel small molecule inhibitor. The following guidelines are designed to ensure the stability and efficacy of this compound for reproducible results in both in vitro and in vivo studies. Adherence to these protocols is critical for maintaining the integrity of the compound and generating reliable experimental data.

Introduction

This compound is a potent and selective inhibitor of the hypothetical "Kinase X" signaling pathway, a critical mediator of cell proliferation and survival in various cancer models. Due to its therapeutic potential, understanding its chemical properties and ensuring proper handling are paramount for preclinical and translational research. These notes provide standardized procedures for the solubilization, storage, and experimental use of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in different experimental systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Weight 450.5 g/mol
Appearance White to off-white crystalline solid
Purity (HPLC) >99.5%
Solubility (DMSO) ≥ 50 mg/mL (≥ 111 mM)
Solubility (Ethanol) ≥ 10 mg/mL (≥ 22.2 mM)
Melting Point 185-190 °C

Solution Preparation

Materials Required
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • 100% Ethanol, anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibrate the this compound powder vial to room temperature for at least 15 minutes before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a vial containing 5 mg of this compound, add 1.11 mL of DMSO.

  • Vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

Workflow for this compound Stock Solution Preparation

G cluster_prep This compound Stock Solution Preparation start Start: Equilibrate this compound Powder centrifuge Centrifuge Vial start->centrifuge add_dmso Add Anhydrous DMSO centrifuge->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot end_prep Store at -20°C or -80°C aliquot->end_prep

Caption: Workflow for preparing a this compound stock solution.

Storage and Stability

Proper storage of this compound, both in its solid form and in solution, is crucial for maintaining its chemical integrity and biological activity.

Solid Compound

Store the solid this compound powder at -20°C in a desiccator. Protect from light. When stored correctly, the solid compound is stable for at least two years.

Stock Solutions

Store this compound stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.[1][2] The stability of this compound in solution under various storage conditions is summarized in Table 2. It is recommended to minimize the number of freeze-thaw cycles.

Table 2: Stability of 10 mM this compound Stock Solution in DMSO

Storage ConditionTime PeriodStabilityNotes
-80°C 12 months>99% remainingRecommended for long-term storage.[2][3]
-20°C 6 months>98% remainingSuitable for routine use.[1][2] Avoid more than 5 freeze-thaw cycles.
4°C 1 week>95% remainingFor short-term storage of working solutions.
Room Temperature (25°C) 24 hours>90% remainingNot recommended for storage.
40°C (Accelerated Stability) 6 monthsSignificant degradationUsed for accelerated stability testing to predict long-term stability.[4][5]

Experimental Protocols

Hypothetical Signaling Pathway of this compound Action

This compound is a selective inhibitor of "Kinase X," a key component of a hypothetical signaling cascade that promotes cell survival and proliferation. The pathway is initiated by a growth factor binding to its receptor, leading to the sequential activation of Kinase A, Kinase B, and then Kinase X. Activated Kinase X phosphorylates the transcription factor "TF-1," which then translocates to the nucleus to initiate the transcription of pro-survival genes. This compound inhibits the phosphorylation of TF-1 by blocking the kinase activity of Kinase X.

Hypothetical this compound Signaling Pathway

G cluster_pathway This compound Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates KinaseX Kinase X KinaseB->KinaseX activates TF1 TF-1 (inactive) KinaseX->TF1 phosphorylates TF1_active TF-1-P (active) TF1->TF1_active Nucleus Nucleus TF1_active->Nucleus translocates Transcription Gene Transcription (Pro-survival) Nucleus->Transcription This compound This compound This compound->KinaseX inhibits

Caption: this compound inhibits the Kinase X signaling pathway.

Protocol: Western Blot for Inhibition of TF-1 Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of its downstream target, TF-1.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) at a density of 1 x 10^6 cells per well in a 6-well plate and incubate overnight.

    • Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in cell culture medium to final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.

    • Treat the cells with the this compound working solutions or vehicle control for the desired time (e.g., 2 hours).

    • Stimulate the cells with the appropriate growth factor to activate the signaling pathway for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated TF-1 (p-TF-1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total TF-1 as a loading control.

Experimental Workflow for Western Blot Analysis

G cluster_wb Western Blot Workflow for this compound Activity start_wb Start: Plate Cells treat Treat with this compound/ Vehicle Control start_wb->treat stimulate Stimulate with Growth Factor treat->stimulate lyse Lyse Cells & Extract Protein stimulate->lyse quantify Quantify Protein (BCA) lyse->quantify sds_page SDS-PAGE & Transfer quantify->sds_page blot Block & Antibody Incubation sds_page->blot detect Detect & Image blot->detect end_wb Analyze Results detect->end_wb

References

Application Notes: Ruxolitinib for Myelofibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Note on "JV8": The specific JAK inhibitor "this compound" mentioned in the prompt is not found in publicly available scientific literature. Therefore, this document utilizes Ruxolitinib , a well-characterized and clinically approved JAK1/JAK2 inhibitor, as a representative agent. The application notes and protocols provided are based on the extensive research and clinical use of Ruxolitinib in the context of Myelofibrosis.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1] A key driver of MF pathophysiology is the dysregulation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2] Ruxolitinib is a potent, orally bioavailable inhibitor of JAK1 and JAK2, the first of its class to be approved for the treatment of intermediate or high-risk myelofibrosis.[3][4] It acts by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby disrupting downstream cytokine and growth factor signaling.[4] This leads to the inhibition of myeloproliferation and a reduction in circulating pro-inflammatory cytokines.[5]

Mechanism of Action: Ruxolitinib's primary mechanism of action is the inhibition of JAK1 and JAK2.[5] In myelofibrosis, constitutive activation of the JAK-STAT pathway, often due to a V617F mutation in JAK2, leads to uncontrolled cell growth and production of inflammatory cytokines.[6] By blocking the phosphorylation and activation of STAT proteins, Ruxolitinib effectively dampens this aberrant signaling cascade.[5] This results in a decrease in the proliferation of malignant hematopoietic cells and a reduction in the production of cytokines that contribute to the symptoms and pathology of myelofibrosis.[7]

Data Presentation: Clinical Efficacy of Ruxolitinib in Myelofibrosis

The efficacy of Ruxolitinib in the treatment of myelofibrosis has been demonstrated in two pivotal Phase III clinical trials, COMFORT-I and COMFORT-II.[8]

Table 1: Spleen Volume Reduction in COMFORT Trials

TrialTreatment ArmPercentage of Patients with ≥35% Spleen Volume ReductionTimepointp-value
COMFORT-I Ruxolitinib41.9%[7][9]24 Weeks<0.0001
Placebo0.7%[7][9]24 Weeks
COMFORT-II Ruxolitinib28.5%[9]48 Weeks<0.0001
Best Available Therapy0%[9]48 Weeks

Table 2: Symptom Improvement and Overall Survival in COMFORT Trials

TrialMetricRuxolitinib ArmControl Armp-value
COMFORT-I ≥50% improvement in Total Symptom Score at 24 weeks45.9%[7]5.3% (Placebo)[7]<0.0001
Pooled Analysis Hazard Ratio for Overall Survival (3-year follow-up)0.65[10][11]1.0 (Placebo/BAT)0.01
Pooled Analysis Median Overall Survival (5-year follow-up)63.5 months[12]45.9 months (Placebo/BAT)0.0065

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT/MTS Assay)

This protocol assesses the effect of Ruxolitinib on the proliferation of JAK-dependent cell lines (e.g., HEL, SET-2).[2]

Materials:

  • Myelofibrosis-relevant human cell lines (e.g., HEL, SET-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ruxolitinib (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of Ruxolitinib in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and untreated control wells.[13]

  • Incubation: Incubate for 48-72 hours.[13]

  • Reagent Addition:

    • For MTT: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution to each well.[13]

    • For MTS: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[14]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[14]

Protocol 2: Western Blot for Phospho-STAT3 Inhibition

This protocol measures the direct inhibitory effect of Ruxolitinib on the JAK-STAT pathway.

Materials:

  • Myelofibrosis-relevant cell lines

  • Ruxolitinib

  • Cytokine for stimulation (e.g., IL-6 or IFN-γ)

  • Cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin).[15]

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of Ruxolitinib for 1-2 hours.[13]

  • Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) for 15-30 minutes to induce STAT3 phosphorylation.[13]

  • Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • Sample Preparation: Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.[13]

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-STAT3) overnight at 4°C.[13][15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[16]

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control to ensure equal protein loading.[13]

Mandatory Visualization

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates Ruxolitinib Ruxolitinib P-JAK P-JAK Ruxolitinib->P-JAK Inhibits JAK->P-JAK Phosphorylation STAT STAT P-JAK->STAT Recruits & Phosphorylates P-STAT P-STAT STAT->P-STAT P-STAT Dimer P-STAT Dimer P-STAT->P-STAT Dimer Nucleus Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Proliferation, Inflammation Proliferation, Inflammation P-STAT Dimer->Nucleus Translocates

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow Start Start Action Action Data Data Decision Decision End End A Seed Myelofibrosis Cell Line (e.g., HEL) B Incubate 24h A->B C Treat with Ruxolitinib (Dose-Response) B->C D Incubate 48-72h C->D E Perform Viability Assay (e.g., MTT) D->E H Perform Western Blot for p-STAT3 D->H F Measure Absorbance E->F G Calculate IC50 F->G J Correlate IC50 with p-STAT3 Inhibition G->J I Analyze Protein Levels H->I I->J

Caption: In vitro workflow for evaluating Ruxolitinib efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting JV8 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address common insolubility issues encountered with the hypothetical small molecule compound, JV8. The following information is intended to serve as a general framework for troubleshooting and may need to be adapted based on the specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound insolubility?

A1: Insolubility of small molecules like this compound in aqueous solutions is a frequent challenge. The primary causes often relate to the compound's inherent physicochemical properties, such as high hydrophobicity.[1] Factors like the presence of aromatic rings and a lack of ionizable groups can contribute to poor solubility.[2] Additionally, issues can arise from the experimental conditions themselves, including suboptimal pH, inappropriate solvent choice for initial stock solutions, and high final concentrations in aqueous buffers, which can lead to precipitation.

Q2: I observed precipitation when diluting my this compound stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out." It often occurs when a compound dissolved in a high-concentration organic solvent, like DMSO, is rapidly diluted into an aqueous buffer where it is less soluble. To address this, try decreasing the final concentration of this compound in your assay. You can also attempt to serially dilute the stock solution in a stepwise manner, potentially using an intermediate solvent. Another strategy is to add a small amount of a non-denaturing detergent, such as Tween-20 or Triton X-100, to your assay buffer to aid in solubilization.[3]

Q3: Can the storage conditions of my this compound stock solution affect its solubility?

A3: Yes, storage conditions can impact the solubility of this compound. Storing stock solutions at low temperatures, especially at high concentrations in solvents like DMSO, can cause the compound to precipitate over time.[2] It is recommended to visually inspect your stock solution for any precipitate before each use. If precipitation is observed, gentle warming and vortexing of the solution may be necessary to redissolve the compound.

Q4: How does pH affect the solubility of this compound?

A4: The pH of the solution can significantly influence the solubility of a compound if it has ionizable groups.[4][5] For a compound like this compound, if it contains acidic or basic moieties, its charge state will change with pH. Solubility is often at its minimum at the compound's isoelectric point (pI), where the net charge is zero.[1][6] Adjusting the pH of the buffer away from the pI can increase the net charge of the molecule, thereby enhancing its interaction with water and improving solubility.[6]

Troubleshooting Guide

If you are experiencing low solubility with this compound, follow this guide to diagnose and resolve the issue.

Step 1: Re-evaluate Your Solvent and Stock Preparation

The initial dissolution of this compound is critical. Ensure you are using an appropriate organic solvent for your stock solution.

  • Recommended Solvents: For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is a common choice.[6][7] Other options include ethanol, methanol, or acetonitrile.[4]

  • Stock Concentration: Avoid making overly concentrated stock solutions, as this can lead to precipitation upon dilution.

  • Sonication: If the compound is difficult to dissolve, gentle sonication can help break up aggregates and improve dissolution.[3][4]

Step 2: Optimize Your Assay Buffer Conditions

The composition of your aqueous buffer is crucial for maintaining this compound in a soluble state.

  • pH Adjustment: If this compound has ionizable groups, determine its predicted pI and adjust the buffer pH to be at least 1-2 units away from this value.

  • Use of Co-solvents: The inclusion of a small percentage of an organic co-solvent in your final assay buffer can improve solubility.[5][8] However, be mindful of the potential effects of the co-solvent on your experimental system (e.g., enzyme activity or cell viability).

  • Addition of Excipients: Certain excipients can enhance solubility. These include:

    • Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can be effective.[3]

    • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5]

Step 3: Modify Your Experimental Protocol

Simple changes to your experimental workflow can prevent precipitation.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.

  • Stirring: When adding the this compound stock to the aqueous buffer, ensure the buffer is being gently stirred to facilitate mixing and prevent localized high concentrations.[6]

  • Temperature Control: Some compounds are more soluble at slightly elevated temperatures. However, be cautious as heat can also degrade the compound or affect biological components of your assay.[4]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.1Practically insoluble.
PBS (pH 7.4)< 0.1Insoluble in physiological buffer.
DMSO> 50High solubility; recommended for stock solutions.
Ethanol10-20Moderate solubility.
Methanol5-10Lower solubility compared to Ethanol.

Note: This data is hypothetical and should be determined empirically for your specific batch of this compound.

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer

Buffer pHObserved SolubilityRecommendation
5.0LowAvoid if pKa is in this range.
7.4Very LowMay require additives for solubility.
9.0ModerateConsider for basic compounds.

Note: This data is hypothetical and depends on the pKa of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm there is no visible precipitate.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Assessment of this compound in Aqueous Buffer

  • Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).

  • Add an excess amount of this compound powder to a small volume of each buffer.

  • Rotate the samples at room temperature for 24 hours to allow them to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

JV8_Solubility_Troubleshooting_Workflow start Start: this compound Insolubility Observed check_stock Check Stock Solution (Precipitate Present?) start->check_stock stock_yes Yes check_stock->stock_yes Yes stock_no No check_stock->stock_no No redissolve Warm and Sonicate Stock Solution stock_yes->redissolve check_dilution Review Dilution Protocol (Precipitation on Dilution?) stock_no->check_dilution redissolve->check_dilution prepare_fresh Prepare Fresh Stock Solution dilution_yes Yes check_dilution->dilution_yes Yes dilution_no No check_dilution->dilution_no No modify_protocol Modify Dilution: - Slower Addition - Stirring - Serial Dilution dilution_yes->modify_protocol optimize_buffer Optimize Assay Buffer dilution_no->optimize_buffer test_solubility Re-test Solubility modify_protocol->test_solubility buffer_options Buffer Modifications: - Adjust pH - Add Co-solvent - Add Detergent/Excipient optimize_buffer->buffer_options buffer_options->test_solubility soluble Success: this compound is Soluble test_solubility->soluble Soluble insoluble Persistent Insolubility: Consider Compound Analogs or Formulation Strategies test_solubility->insoluble Insoluble

Caption: A workflow diagram for troubleshooting this compound insolubility issues.

Signaling_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression translocates This compound This compound (Inhibitor) This compound->Kinase2 inhibits

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing JV8 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Unable to find information on a compound named "JV8".

Our comprehensive search for a research compound, drug, or molecule specifically designated as "this compound" did not yield any relevant results in the public domain. The search results included information on a conservation initiative, plumbing fixtures, and home appliances, none of which are applicable to experimental laboratory work.

It is possible that "this compound" is an internal laboratory designation, a newly developed compound not yet publicly documented, or a typographical error.

To provide you with the detailed technical support you require, including troubleshooting guides, FAQs, data tables, experimental protocols, and signaling pathway diagrams, we kindly request you to:

  • Verify the name of the compound. Please double-check the spelling and designation.

  • Provide an alternative name or identifier. This could include a chemical name, CAS number, or any associated publication references.

Once you provide a verifiable name for the experimental compound, we will be able to generate the comprehensive technical support center content you have requested.

Technical Support Center: JV8 Cytotoxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of the compound JV8.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced cytotoxicity and what are the primary cellular mechanisms?

A1: this compound-induced cytotoxicity refers to the toxic effects of the compound this compound on cells, leading to a decrease in cell viability and potentially cell death. While the specific mechanisms for this compound are under investigation, drug-induced cytotoxicity often involves one or more of the following pathways.[1]

  • Oxidative Stress: Many chemical compounds can lead to the overproduction of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[1]

  • Mitochondrial Dysfunction: Damage to mitochondria, the powerhouses of the cell, can impair energy production and initiate programmed cell death (apoptosis).[1]

  • DNA Damage: Toxic compounds can directly or indirectly damage DNA. If this damage is not repaired, it can trigger apoptosis.[1]

  • Plasma Membrane Damage: High concentrations of a compound can increase the permeability of the plasma membrane, leading to the leakage of intracellular components.[1]

Q2: How can I determine if this compound is cytotoxic to my specific cell line?

A2: To determine the cytotoxicity of this compound in your cell line, you should perform a dose-response experiment using a cell viability assay. Commonly used assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[1]

  • Neutral Red Uptake Assay: This assay assesses cell membrane integrity by measuring the uptake of the neutral red dye by viable cells.[4]

  • CellTox™ Green Cytotoxicity Assay: This assay uses a fluorescent dye that binds to the DNA of membrane-compromised cells.[5]

Q3: What are the potential strategies to reduce this compound-induced cytotoxicity in my experiments?

A3: Mitigating cytotoxicity is crucial for distinguishing between the intended pharmacological effects of this compound and its toxic side effects. Here are some strategies:

  • Optimize Concentration: Perform a dose-response curve to identify the optimal concentration of this compound that elicits the desired effect with minimal cytotoxicity.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.[1]

  • Optimize Cell Culture Conditions: Ensure your cells are healthy and not stressed by using optimal media composition and maintaining appropriate cell confluency.[1] Stressed cells can be more susceptible to drug-induced toxicity.[1]

  • Time-course Experiments: The duration of exposure to this compound can significantly impact cytotoxicity. Shorter incubation times may be sufficient to observe the desired effect without causing significant cell death.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.

Possible Cause Solution
High sensitivity of the cell line to this compound. Consider using a more resistant cell line if appropriate for your experimental goals. Perform a thorough literature search for your cell line's sensitivity to similar compounds.
Contamination of cell culture. Regularly check your cell cultures for microbial contamination. Use sterile techniques and periodically test for mycoplasma.
Solvent toxicity. If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6] Run a solvent-only control.
Incorrect compound concentration. Double-check your calculations and the dilution of your this compound stock solution.

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Cause Solution
Variable cell seeding density. Ensure a uniform number of cells is seeded in each well of your assay plate.
Edge effects in multi-well plates. Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell viability.[5] Avoid using the outer wells for experimental samples or ensure proper humidification in the incubator.[5]
Interference of this compound with the assay. Some compounds can directly interfere with the reagents of cytotoxicity assays. For example, a colored compound can interfere with colorimetric assays. Run appropriate controls, such as this compound in cell-free medium, to check for interference.
Inconsistent incubation times. Ensure all plates are incubated for the same duration.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.[1]

Materials:

  • 96-well tissue culture plates

  • Your specific cell line

  • Complete culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48h
Cell Line A5025
Cell Line B12075
Cell Line C>200150

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability

Caption: Workflow for a standard MTT cytotoxicity assay.

signaling_pathway This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria DNA_Damage DNA Damage This compound->DNA_Damage ROS->Mitochondria ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: JV8 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Our investigation to create a comprehensive technical support center for "JV8" has revealed that "this compound" is identified as the chemical compound ~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide . This information is available in public chemical databases such as PubChem and the RCSB Protein Data Bank (PDB) ligand directory.

However, a critical piece of information for developing detailed experimental guides is currently unavailable in the public domain: the specific biological target of this compound. Without knowing the protein or pathway that this compound interacts with, it is not possible to provide accurate and meaningful content regarding its experimental use, potential pitfalls, or associated signaling pathways.

We have conducted exhaustive searches for a publicly available crystal structure of this compound in complex with a protein, as well as for any published research detailing its biological activity and mechanism of action. These searches have not yielded the necessary information to proceed with the creation of the requested technical support materials.

We are therefore unable to provide the detailed troubleshooting guides, experimental protocols, and signaling pathway diagrams as requested at this time. We recommend that researchers working with this compound consult any internal documentation or primary research sources that may be available to them to identify the biological context of this compound.

Once the biological target of this compound is identified, a comprehensive technical support resource can be developed. We have outlined the structure of such a resource below, which could be populated once the necessary information becomes available.

Future Technical Support Center Structure

Frequently Asked Questions (FAQs)
  • General Information

    • What is the mechanism of action of this compound?

    • What is the primary cellular target of this compound?

    • What are the recommended solvent and storage conditions for this compound?

  • Experimental Design

    • What is a typical working concentration range for this compound in cell-based assays?

    • What are the appropriate negative and positive controls for a this compound experiment?

    • How can I measure the efficacy of this compound treatment?

  • Troubleshooting

    • Why am I not observing an effect with this compound treatment?

    • Why am I observing high levels of cytotoxicity with this compound?

    • How can I confirm that this compound is engaging its target in my experimental system?

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect of this compound

Potential Cause Recommended Action
This compound Degradation Verify the age and storage conditions of the this compound stock. Prepare fresh stock solutions.
Incorrect Concentration Perform a dose-response experiment to determine the optimal working concentration for your specific cell line or system.
Low Target Expression Confirm the expression level of the this compound target protein in your experimental model via Western blot, qPCR, or other relevant techniques.
Cell Line Resistance Consider using an alternative cell line with known sensitivity to the pathway modulated by this compound.

Issue 2: High Cytotoxicity Observed with this compound Treatment

Potential Cause Recommended Action
Solvent Toxicity Test the effect of the solvent (e.g., DMSO) alone on your cells at the same concentration used for this compound delivery.
Off-Target Effects Reduce the concentration of this compound. If cytotoxicity persists at effective concentrations, consider investigating potential off-target liabilities.
Extended Incubation Time Optimize the duration of this compound treatment to find a window that allows for target engagement without inducing excessive cell death.
Experimental Protocols
  • Measuring Target Engagement with this compound using a Cellular Thermal Shift Assay (CETSA)

    • A detailed, step-by-step protocol would be provided here.

  • Assessing Downstream Signaling Effects of this compound via Western Blotting

    • A detailed, step-by-step protocol would be provided here.

Signaling Pathway and Workflow Diagrams

Once the signaling pathway modulated by this compound is known, a diagram would be generated using Graphviz. For example, if this compound were found to be an inhibitor of the XYZ signaling pathway, the following diagram could be generated:

XYZ_Signaling_Pathway Ligand Upstream Ligand Receptor Receptor XYZ Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 This compound This compound This compound->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

A diagram of the hypothetical XYZ signaling pathway inhibited by this compound.

Similarly, a diagram for an experimental workflow would be provided:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding Treatment Treat cells with this compound Cell_Culture->Treatment JV8_Prep Prepare this compound dilutions JV8_Prep->Treatment Incubation Incubate for X hours Treatment->Incubation Lysate_Prep Prepare cell lysates Incubation->Lysate_Prep Western_Blot Western Blot for p-Target Lysate_Prep->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

An example workflow for assessing the effect of this compound on a target protein.

We remain committed to providing valuable technical resources to the scientific community. Should information regarding the biological target and activity of this compound become publicly available, we will revisit this topic and populate this technical support center accordingly.

JV8 Technical Support Center: Degradation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JV8, a comprehensive resource for researchers, scientists, and drug development professionals. This guide provides in-depth information on the potential degradation pathways of this compound (~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide) and outlines methods for its prevention. The information herein is based on the chemical properties of its constituent functional groups: an isoquinoline core, a phenoxyacetamide side chain, and an amide linkage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features?

This compound is a non-polymeric chemical compound with the systematic name ~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide and a molecular formula of C₁₈H₁₆N₂O₂.[1] Its key structural features include an isoquinoline ring system, a phenoxy group, and an amide functional group. These features are important in understanding its chemical reactivity and potential degradation pathways.

Q2: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not publicly available, based on its chemical structure, the most probable degradation pathways include:

  • Hydrolysis: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into an isoquinoline amine and a phenoxyacetic acid derivative.

  • Oxidation: The isoquinoline ring and the phenoxy group can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-hydroxylated species.

  • Photodegradation: Aromatic systems like isoquinoline can be sensitive to UV light, which may induce degradation.

  • Thermal Degradation: While amide bonds are generally stable, high temperatures can lead to the cleavage of the C-N bond.[2][3]

Q3: How can I prevent the degradation of this compound in my experiments?

To minimize this compound degradation, consider the following preventative measures:

  • pH Control: Maintain solutions at a neutral pH to minimize acid- or base-catalyzed hydrolysis of the amide bond.

  • Inert Atmosphere: For long-term storage or oxygen-sensitive reactions, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store this compound solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store this compound at recommended temperatures and avoid exposure to excessive heat. For long-term storage, consider refrigeration or freezing, ensuring the solvent system is appropriate for low temperatures.

  • Use of Antioxidants: In formulations, the inclusion of antioxidants may help to prevent oxidative degradation.

Troubleshooting Guide

Issue 1: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.

  • Possible Cause: This could be due to the degradation of this compound. The additional peaks may correspond to hydrolysis products, oxidation products, or photo-degradants.

  • Troubleshooting Steps:

    • Review the storage and handling conditions of your this compound sample. Was it exposed to extreme pH, light, or temperature?

    • Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade this compound under controlled stress conditions (acid, base, oxidation, heat, light).

    • Compare the retention times of the peaks in your sample with those of the degradation products generated in the forced degradation study. This can help identify the nature of the impurities.

    • Use a mass spectrometer in conjunction with your HPLC to determine the mass of the impurity peaks and infer their structures.

Issue 2: The biological activity of my this compound stock solution has decreased over time.

  • Possible Cause: A loss of potency is often linked to the chemical degradation of the active compound.

  • Troubleshooting Steps:

    • Quantify the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV). A decrease in the main this compound peak area would confirm degradation.

    • Review the solvent used for your stock solution. Ensure it is of high purity and does not contain impurities that could promote degradation.

    • Assess the storage conditions. For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C in a suitable solvent is recommended to minimize freeze-thaw cycles and degradation.

Quantitative Data Summary

As there is no publicly available quantitative degradation data for this compound, the following table provides a representative summary of potential outcomes from a forced degradation study on a compound with similar functional groups. This data is for illustrative purposes only.

Stress ConditionReagent/ConditionIncubation Time (hours)Temperature (°C)This compound Remaining (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl246065Isoquinolin-6-amine, 2-(2-methylphenoxy)acetic acid
Base Hydrolysis 0.1 M NaOH246058Isoquinolin-6-amine, 2-(2-methylphenoxy)acetic acid
Oxidation 3% H₂O₂242572This compound N-oxide, hydroxylated isoquinoline derivatives
Thermal Dry Heat4810085Amide bond cleavage products
Photochemical UV light (254 nm)242578Photodegradation products of the isoquinoline ring

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the potential degradation pathways of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector and a mass spectrometer (LC-MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 100°C for 48 hours.

    • Dissolve the heat-treated sample in the initial solvent to prepare a solution for analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • Analyze all samples (stressed and control) by a stability-indicating LC-MS method.

    • The method should be able to separate the parent this compound peak from all degradation product peaks.

    • Characterize the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

JV8_Degradation_Pathways This compound This compound (~{N}-isoquinolin-6-yl-2- (2-methylphenoxy)ethanamide) Amine Isoquinolin-6-amine This compound->Amine Hydrolysis (Acid/Base) Acid 2-(2-methylphenoxy)acetic acid This compound->Acid Hydrolysis (Acid/Base) N_Oxide This compound N-oxide This compound->N_Oxide Oxidation Hydroxylated Hydroxylated this compound This compound->Hydroxylated Oxidation Photo_Deg Photodegradation Products This compound->Photo_Deg Photodegradation (UV Light) Thermal_Deg Thermal Degradation Products This compound->Thermal_Deg Thermal Stress

Caption: Potential degradation pathways of this compound under various stress conditions.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis LC-MS Analysis stress->analysis separation Separation of this compound and Degradation Products analysis->separation identification Identification and Characterization of Degradation Products separation->identification end End: Stability Profile identification->end

Caption: Experimental workflow for a forced degradation study of this compound.

Prevention_Methods_Logic degradation This compound Degradation hydrolysis Hydrolysis degradation->hydrolysis oxidation Oxidation degradation->oxidation photodegradation Photodegradation degradation->photodegradation thermal Thermal Degradation degradation->thermal ph_control pH Control (Neutral) hydrolysis->ph_control prevents inert_atm Inert Atmosphere oxidation->inert_atm prevents light_protection Light Protection photodegradation->light_protection prevents temp_control Temperature Control thermal->temp_control prevents

Caption: Logical relationships between degradation types and prevention methods.

References

JV8 Experimental Protocols: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving JV8. The information is tailored for researchers, scientists, and drug development professionals to help navigate common issues encountered during experiments.

Section 1: this compound Cell Culture and Passaging

This section addresses common issues related to the culture and maintenance of this compound cell lines.

Troubleshooting Guide: Cell Culture

Question: My this compound cells are growing slowly or not at all. What are the possible causes and solutions?

Answer: Slow or no growth of this compound cells can be attributed to several factors.[1] A common issue is a rapid pH shift in the medium.[1] Other potential causes include incorrect carbon dioxide (CO2) tension, insufficient bicarbonate buffering, or the use of incorrect salts in the medium.[1] It's also possible that the cells were over-trypsinized during passaging or there is a mycoplasma contamination.[1]

Troubleshooting Steps:

  • Check CO2 Levels: Ensure the incubator's CO2 level is appropriate for the medium's bicarbonate concentration.

  • Verify Medium Composition: Double-check that the correct medium formulation is being used for the this compound cell line.

  • Optimize Trypsinization: Reduce the trypsinization time or use a lower concentration of trypsin.[1]

  • Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.[2][3] If positive, discard the contaminated cultures.[1]

  • Subculture at Optimal Density: Avoid letting the cells become overly confluent before passaging. Adherent cells are typically ready for passage when they are 70% to 90% confluent.[]

Question: I am observing contamination in my this compound cell culture. How can I identify the type of contamination and prevent it?

Answer: Contamination in cell culture is a frequent problem that can arise from various sources, including lab personnel, unfiltered air, and contaminated reagents.[2][5] The most common types of microbial contamination are bacteria, yeast, fungi, and mycoplasma.[2][6]

  • Bacterial Contamination: Often results in a sudden drop in pH (medium turns yellow), and the culture may appear cloudy.[2] Under a microscope, you may see small, motile rods or cocci.

  • Yeast Contamination: The medium may remain clear initially but will turn yellow later.[6] Microscopically, yeast appears as individual, round, or oval budding cells.[6]

  • Fungal (Mold) Contamination: Visible as filamentous structures (hyphae) and sometimes dense spore clusters under the microscope. The medium may become cloudy or fuzzy.[6]

  • Mycoplasma Contamination: This is a significant issue as it is not visible by a standard microscope and does not cause obvious turbidity in the medium.[2] It can alter cell metabolism and gene expression.[2] Regular testing using PCR or fluorescence staining is necessary for detection.[3]

Prevention Strategies:

  • Aseptic Technique: Strictly adhere to aseptic techniques when working in a biosafety cabinet.[][6]

  • Quality Reagents: Use high-quality, sterile media, serum, and supplements from trusted suppliers.[6]

  • Regular Cleaning: Routinely disinfect incubators, water pans, and work surfaces.[6]

  • Quarantine New Cell Lines: Test any new cell lines for mycoplasma and grow them in a separate incubator before introducing them to the main lab.[6]

  • Proper Attire: Always wear gloves and a clean lab coat.[6]

If contamination is detected, it is generally best to discard the contaminated cultures to prevent further spread.[2][6]

FAQs: Cell Passaging

What is the ideal confluency to passage this compound cells? For most adherent cell lines, including this compound, the ideal confluency for passaging is between 70% and 90%.[] Passaging cells before they reach 100% confluency helps to maintain them in the exponential growth phase.[7]

How do I properly detach adherent this compound cells for passaging? For adherent cells, after aspirating the old medium and washing with PBS, add a sufficient volume of a dissociation reagent like trypsin-EDTA to cover the cell monolayer.[] Incubate at 37°C for a time that is empirically determined for your specific cell line, typically 1-5 minutes.[] Over-trypsinization can damage the cells.[1]

What does the "passage number" signify? The passage number indicates the number of times a cell culture has been subcultured.[8] It's important to keep a record of the passage number as cell characteristics can change over extended periods of continuous culture.[7]

Experimental Workflow: Cell Passaging

G cluster_prep Preparation cluster_harvest Cell Harvesting cluster_reseeding Reseeding WarmReagents Warm Media, PBS, Trypsin to 37°C PrepHood Prepare Sterile Hood AspirateMedia Aspirate Old Media WashPBS Wash with PBS AspirateMedia->WashPBS Remove residual serum AddTrypsin Add Trypsin-EDTA WashPBS->AddTrypsin Incubate Incubate at 37°C AddTrypsin->Incubate Neutralize Neutralize Trypsin with Media Incubate->Neutralize Inactivate trypsin CollectCells Collect Cell Suspension Neutralize->CollectCells Centrifuge Centrifuge Cell Suspension CollectCells->Centrifuge Resuspend Resuspend Pellet in Fresh Media Centrifuge->Resuspend Remove old media & trypsin CountCells Count Cells Resuspend->CountCells SeedNewFlasks Seed New Flasks at Desired Density CountCells->SeedNewFlasks IncubateNew Incubate New Cultures SeedNewFlasks->IncubateNew

Caption: Workflow for passaging adherent cells.

Section 2: this compound Protein Analysis via Western Blot

This section provides guidance on troubleshooting common issues encountered during Western blotting experiments with this compound cell lysates.

Troubleshooting Guide: Western Blot

Question: I am getting weak or no signal on my Western blot for this compound protein expression. What could be the cause?

Answer: Weak or no signal on a Western blot can be due to a variety of factors, from sample preparation to antibody and detection issues.[9][10]

Potential Causes and Solutions:

CauseSolution
Insufficient Protein Loaded Increase the amount of protein loaded onto the gel. Perform a protein assay to determine the optimal loading amount.[9][11]
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S. For high molecular weight proteins, consider decreasing the methanol percentage in the transfer buffer and increasing the transfer time.[11][12]
Ineffective Antibody Ensure the primary antibody is specific for the target protein and stored correctly. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9]
Blocking Buffer Issues Some blocking agents, like non-fat dry milk, can mask certain antigens. Try switching to a different blocking agent such as Bovine Serum Albumin (BSA).[10][11]
Inactive Secondary Antibody or Substrate Check the expiration dates of the secondary antibody and detection reagents. Ensure the secondary antibody is appropriate for the primary antibody's host species.

Question: My Western blot has high background. How can I reduce it?

Answer: High background on a Western blot can obscure the signal from your protein of interest.[13] This can be caused by several factors during the blotting process.[14]

Strategies to Reduce Background:

StrategyDetails
Optimize Blocking Increase the blocking time or the concentration of the blocking agent. Consider switching from BSA to non-fat dry milk, as it can be more effective at reducing non-specific bands.[10][11][14]
Adjust Antibody Concentrations High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[9][12][13]
Increase Washing Insufficient washing can leave behind unbound antibodies. Increase the number and duration of wash steps after both primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer is also recommended.[11][15]
Membrane Handling Ensure the membrane does not dry out at any point during the procedure.[13][15]
FAQs: Western Blot

Should I use BSA or non-fat dry milk for blocking? The choice between BSA and non-fat dry milk depends on the specific antibody and target protein. Non-fat dry milk is generally a more effective blocking agent for reducing background, but it should be avoided when detecting phosphorylated proteins as it contains casein, a phosphoprotein.[11][14][15]

How much protein should I load per well? The optimal amount of protein to load depends on the abundance of your target protein. A typical starting range is 20-50 µg of total cell lysate. If your protein of interest is of low abundance, you may need to load more.[9][11]

Logical Workflow: Troubleshooting High Background in Western Blot

G Start High Background Observed CheckBlocking Optimize Blocking? Start->CheckBlocking AdjustBlocking Increase blocking time/concentration Switch blocking agent (e.g., Milk to BSA) CheckBlocking->AdjustBlocking Yes CheckAntibody Optimize Antibody Concentration? CheckBlocking->CheckAntibody No AdjustBlocking->CheckAntibody TitrateAntibody Decrease primary/secondary Ab concentration CheckAntibody->TitrateAntibody Yes CheckWashing Improve Washing? CheckAntibody->CheckWashing No TitrateAntibody->CheckWashing IncreaseWashing Increase number and duration of washes Add Tween-20 to wash buffer CheckWashing->IncreaseWashing Yes CheckMembrane Membrane Handling Issue? CheckWashing->CheckMembrane No IncreaseWashing->CheckMembrane HandleMembrane Ensure membrane does not dry out CheckMembrane->HandleMembrane Yes End Background Reduced CheckMembrane->End No HandleMembrane->End

Caption: Troubleshooting workflow for high background in Western blotting.

Section 3: this compound Gene Expression Analysis via PCR

This section covers common problems and solutions for Polymerase Chain Reaction (PCR) used to analyze this compound gene expression.

Troubleshooting Guide: PCR

Question: I am not seeing any amplification product in my PCR. What should I do?

Answer: The absence of a PCR product is a common issue with several potential causes.[16][17]

Troubleshooting Steps for No Amplification:

  • Check PCR Components: Ensure that all necessary reagents (template, primers, dNTPs, polymerase, buffer) were added to the reaction. Running a positive control is essential to confirm that the reagents are working.[16]

  • Increase Cycle Number: If the target is in low abundance, increasing the number of PCR cycles (e.g., by 3-5 cycles, up to 40) may help.[16]

  • Optimize Annealing Temperature: If the annealing temperature is too high, primers may not bind efficiently. Try lowering the annealing temperature in increments of 2°C.[16][17] A gradient PCR can be used to determine the optimal temperature.[18]

  • Check Template Quality: Poor quality template DNA or the presence of PCR inhibitors can prevent amplification.[16][17] Consider re-purifying your template.

  • Primer Design: Verify that your primers are correctly designed and specific to your target sequence.[16][18]

Question: My PCR is showing non-specific bands. How can I improve specificity?

Answer: The presence of non-specific bands indicates that the primers may be binding to unintended sites on the template DNA.[16]

Strategies to Improve PCR Specificity:

StrategyDetails
Increase Annealing Temperature Raising the annealing temperature increases the stringency of primer binding, which can reduce non-specific amplification.[16][17]
Reduce Template Amount Using too much template DNA can sometimes lead to non-specific products. Try reducing the amount of template in the reaction.[16]
Decrease Cycle Number Reducing the number of PCR cycles can help minimize the amplification of non-specific products.[16]
Redesign Primers If other optimization steps fail, you may need to redesign your primers to be more specific to your target.[16]
Use Hot-Start Polymerase Hot-start polymerases are inactive at room temperature and are activated at the high temperature of the initial denaturation step. This prevents non-specific amplification that can occur at lower temperatures during reaction setup.[19]
FAQs: PCR

What are the key considerations for designing PCR primers? Good primer design is crucial for successful PCR. Key factors include:

  • Length: Typically 18-24 bases.[20][21]

  • GC Content: Around 40-60%.[20][21]

  • Melting Temperature (Tm): Between 50-60°C, with the Tm of the forward and reverse primers being within 5°C of each other.[20]

  • Avoidance of Secondary Structures: Primers should not have significant hairpins or self-dimer potential.[20][22]

  • 3' End: The 3' end is critical for polymerase extension and should not have complementarity with the other primer (to avoid primer-dimers).[22]

How do I address potential contamination in my PCR reactions? PCR is highly sensitive to contamination.[18] To prevent this:

  • Use a No-Template Control (NTC): Always include an NTC in your PCR runs to check for contamination of your reagents.[23]

  • Dedicated Workspace: Set up PCR reactions in a dedicated, clean area.[24]

  • Aseptic Technique: Use filter tips and dedicated pipettes for PCR setup.[23][25]

  • Aliquot Reagents: Prepare single-use aliquots of your reagents to avoid contaminating stock solutions.[23]

Signaling Pathway: Hypothetical this compound-Induced Apoptosis

G This compound This compound Treatment Receptor Cell Surface Receptor This compound->Receptor Adaptor Adaptor Protein Receptor->Adaptor Caspase8 Pro-Caspase-8 Adaptor->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Activation Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: A simplified signaling pathway for this compound-induced apoptosis.

Section 4: this compound Cell Analysis by Flow Cytometry

This section provides troubleshooting for common issues in flow cytometry experiments involving this compound cells.

Troubleshooting Guide: Flow Cytometry

Question: I am observing a weak or no fluorescence signal from my this compound cells. What are the possible reasons?

Answer: A weak or absent signal in flow cytometry can stem from issues with the target protein, the antibody, or the instrument settings.[26][27]

Potential Causes and Solutions:

CauseSolution
Low Target Expression Confirm that the target antigen is expressed on the this compound cells. For intracellular targets, ensure proper fixation and permeabilization.[26]
Antibody Concentration Too Low Titrate the antibody to determine the optimal concentration for your specific experiment.[26][28]
Degraded Antibody or Fluorochrome Ensure antibodies are stored correctly, protected from light, and are not expired.[28]
Incorrect Instrument Settings Verify that the correct lasers and filters are being used for the specific fluorochromes in your panel.[29]
Compensation Issues Improper compensation can lead to an apparent loss of signal. Use single-color controls to set compensation correctly.[26]

Question: I am seeing high background fluorescence or non-specific staining. How can I resolve this?

Answer: High background can be caused by dead cells, non-specific antibody binding, or cellular autofluorescence.

Strategies to Reduce Background Staining:

StrategyDetails
Exclude Dead Cells Use a viability dye to gate out dead cells, which can non-specifically bind antibodies.[29]
Fc Receptor Blocking If your cells express Fc receptors, they can non-specifically bind antibodies. Incubate cells with an Fc blocking reagent before adding your primary antibodies.[27]
Antibody Titration Using too high a concentration of antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.[29]
Increase Wash Steps Perform additional wash steps to remove any unbound antibodies.[27]
Use Isotype Controls An isotype control can help determine if the observed staining is due to non-specific binding of the antibody.[27]
FAQs: Flow Cytometry

Why is compensation necessary in multicolor flow cytometry? When using multiple fluorochromes, the emission spectrum of one fluorochrome can overlap into the detector for another. Compensation is a mathematical correction that subtracts the signal from the overlapping fluorochrome, ensuring that the detected signal is specific to the intended fluorochrome.[26]

What is the purpose of an FMO (Fluorescence Minus One) control? An FMO control is a staining control that includes all the antibodies in a panel except for one. It is used to accurately set the gate for the "missing" color, helping to distinguish between true positive and negative populations, especially when the expression is dim or continuous.[26]

Logical Workflow: Troubleshooting Weak Signal in Flow Cytometry

G Start Weak or No Signal CheckTarget Is Target Expressed? Start->CheckTarget ConfirmExpression Verify target expression (e.g., via Western Blot) Optimize fixation/permeabilization for intracellular targets CheckTarget->ConfirmExpression Unsure CheckAntibody Antibody Issue? CheckTarget->CheckAntibody Yes ConfirmExpression->CheckAntibody TitrateAntibody Titrate antibody concentration Check antibody storage and expiration CheckAntibody->TitrateAntibody Possible CheckInstrument Instrument Settings Correct? CheckAntibody->CheckInstrument No TitrateAntibody->CheckInstrument VerifySettings Ensure correct lasers and filters are used Check PMT voltages CheckInstrument->VerifySettings No CheckCompensation Compensation Set Correctly? CheckInstrument->CheckCompensation Yes VerifySettings->CheckCompensation SetCompensation Use single-stain controls to set compensation CheckCompensation->SetCompensation No End Signal Improved CheckCompensation->End Yes SetCompensation->End

Caption: Troubleshooting workflow for weak or no signal in flow cytometry.

References

Technical Support Center: Luciferase Reporter Assays for GPCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing luciferase reporter assays to study G-protein coupled receptor (GPCR) signaling.

Frequently Asked Questions (FAQs)

Q1: What is a luciferase reporter assay for GPCR signaling?

A1: A luciferase reporter assay is a common method to study the activation of G-protein coupled receptors (GPCRs). It involves genetically engineering cells to express a luciferase enzyme under the control of a specific response element in a promoter. When a GPCR is activated by a ligand, it initiates an intracellular signaling cascade that leads to the activation of transcription factors. These transcription factors then bind to the response element, driving the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the level of GPCR activation.[1][2]

Q2: What are the different types of response elements used for GPCR signaling pathways?

A2: Different response elements are used to monitor the activation of specific G-protein subfamilies:

  • CRE (cAMP Response Element): Primarily used for Gs and Gi-coupled receptors, as it responds to changes in intracellular cAMP levels.[3][4]

  • NFAT-RE (Nuclear Factor of Activated T-cells Response Element): Used for Gq-coupled receptors, as its activation is dependent on intracellular calcium mobilization.[3][4]

  • SRE (Serum Response Element): Responds to the activation of the ERK/MAPK pathway, which can be triggered by Gi and Gq-coupled receptors.[3][4][5][6]

  • SRF-RE (Serum Response Factor Response Element): A modified version of SRE that is used to measure the activation of the RhoA pathway, typically associated with G12/13-coupled receptors.[4]

Q3: What is a dual-luciferase reporter assay and why is it used?

A3: A dual-luciferase assay system utilizes two different luciferases, typically Firefly and Renilla luciferase, expressed in the same cells. The experimental reporter (e.g., Firefly luciferase) is driven by the GPCR-activated promoter, while the second luciferase (Renilla) is driven by a constitutive promoter, meaning it is always expressed at a relatively constant level. The activity of the second luciferase is used to normalize the activity of the experimental luciferase. This normalization corrects for variability in transfection efficiency and cell number, reducing the chances of false-positive or false-negative results.[7][8][9][10]

Q4: What is a Z'-factor and how is it used to assess assay quality?

A4: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay. It takes into account both the dynamic range of the signal and the variability of the data. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a reliable assay. Values below 0.5 suggest that the assay has high variability or a small dynamic range, making it difficult to distinguish between hits and non-hits.[3][4][11]

Troubleshooting Guides

Problem 1: Weak or No Luminescence Signal
Possible Cause Recommended Solution
Low Transfection Efficiency Optimize the ratio of transfection reagent to DNA. Use high-quality, transfection-grade plasmid DNA. Ensure cells are at an optimal confluency (typically 70-80%) and are actively dividing.[7][12]
Ineffective Reagents Ensure luciferase substrate (luciferin, coelenterazine) is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles. Use reagents from the same kit to ensure compatibility.
Weak Promoter Activity If the response element is not strongly activated by the GPCR pathway, consider using a stronger minimal promoter in the reporter construct.[7]
Insufficient Cell Lysis Ensure complete cell lysis to release the luciferase enzyme. Optimize lysis buffer incubation time and mixing.[8]
Low Luciferase Expression Increase the amount of reporter plasmid used for transfection. Extend the incubation time after cell stimulation to allow for sufficient luciferase accumulation.[13]
Instrument Settings Increase the integration time on the luminometer to collect more signal.[13][14]
Problem 2: High Background Signal
Possible Cause Recommended Solution
Contaminated Reagents Prepare fresh reagents and use sterile techniques to avoid contamination that can lead to non-specific luminescence.[7]
Inappropriate Microplate Use opaque, white-walled microplates for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk. Black plates can reduce background but will also significantly decrease the signal.[1][7][15]
Autoluminescence of Media or Compounds Test for background luminescence from the cell culture media and any tested compounds in the absence of cells. Consider using media without phenol red, as it can contribute to background.[15]
Plate Phosphorescence "Dark adapt" the microplate by incubating it in the dark for about 10 minutes before reading to reduce plate phosphorescence caused by exposure to ambient light.[1]
Problem 3: High Variability Between Replicates
Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes, and consider using a multi-channel pipette for reagent addition to ensure consistency across wells. Prepare a master mix of reagents to be added to all relevant wells.[7]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. Cell confluency should be consistent across the plate.[16][17]
Edge Effects To minimize evaporation and temperature gradients, which can affect cell growth and assay performance, avoid using the outer wells of the microplate or fill them with sterile PBS or media.
Reagent Instability Use freshly prepared luciferase reagents. If using a flash-type assay where the signal decays rapidly, use a luminometer with injectors to ensure consistent timing of reagent addition and measurement.
Lack of Normalization Always use a dual-luciferase system and normalize the experimental reporter signal to the control reporter signal to account for variations in transfection efficiency and cell number.[7][8]

Quantitative Data Summary

Table 1: Assay Performance Metrics for GPCR Luciferase Reporter Assays
ParameterDescriptionTypical Acceptable ValueReference
Z'-Factor A measure of assay quality and robustness for HTS.> 0.5[4][11]
Signal-to-Background (S/B) Ratio The ratio of the signal in a stimulated well to the signal in an unstimulated (background) well.> 3-
EC50 / IC50 The concentration of an agonist or antagonist that produces 50% of the maximal response.Varies depending on the ligand and receptor.[3][11]
Table 2: Example Z'-Factor and Fold Induction for Different GPCR Pathways
Reporter ConstructGPCR TargetG-Protein PathwayFold InductionZ'-Factor in 384-well formatReference
CRE-luc2PD1 Dopamine ReceptorGs3660.78[18]
NFAT-RE-luc2PM3 Muscarinic ReceptorGq490.79[18]
SRE-luc2CPM4 Muscarinic ReceptorGi110.85[18]
SRF-RE-luc2PEDG ReceptorG121270.83[18]

Experimental Protocols

Protocol 1: General Dual-Luciferase Reporter Assay for GPCR Activation
  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the experimental reporter plasmid (e.g., CRE-luc) and a control reporter plasmid (e.g., CMV-Renilla) using a suitable transfection reagent. Follow the manufacturer's protocol for the transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • GPCR Stimulation: Replace the culture medium with serum-free medium and incubate for a few hours. Then, add the agonist or antagonist at various concentrations and incubate for the desired period (typically 4-24 hours).

  • Cell Lysis: Remove the medium and add passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.[19]

  • Luciferase Assay:

    • Add the Firefly luciferase substrate to each well and measure the luminescence using a luminometer.

    • Add the Renilla luciferase substrate (which also quenches the Firefly signal) to the same wells and measure the luminescence again.[19]

  • Data Analysis: Normalize the Firefly luciferase readings by dividing them by the corresponding Renilla luciferase readings for each well.

Visualizations

Signaling Pathways

GPCR_Signaling_Pathways cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_Gi Gi Pathway cluster_G12 G12/13 Pathway Gs_GPCR Gs-coupled GPCR Gs Gs Gs_GPCR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CRE CRE CREB->CRE Gq_GPCR Gq-coupled GPCR Gq Gq Gq_GPCR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca2+ IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT_RE NFAT-RE NFAT->NFAT_RE Gi_GPCR Gi-coupled GPCR Gi Gi Gi_GPCR->Gi AC_i Adenylyl Cyclase Gi->AC_i Ras Ras Gi->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TCF TCF ERK->TCF SRE SRE TCF->SRE G12_GPCR G12/13-coupled GPCR G12 G12/13 G12_GPCR->G12 RhoGEF RhoGEF G12->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MRTF MRTF RhoA->MRTF SRF SRF MRTF->SRF SRF_RE SRF-RE SRF->SRF_RE Ligand Ligand Ligand->Gs_GPCR Ligand->Gq_GPCR Ligand->Gi_GPCR Ligand->G12_GPCR

Caption: Overview of major GPCR signaling pathways leading to reporter gene activation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate transfect Co-transfect Reporter and Control Plasmids seed_cells->transfect incubate_24_48h Incubate 24-48h transfect->incubate_24_48h serum_starve Serum Starve Cells incubate_24_48h->serum_starve add_compounds Add Test Compounds (Agonists/Antagonists) serum_starve->add_compounds incubate_4_24h Incubate 4-24h add_compounds->incubate_4_24h lyse_cells Lyse Cells incubate_4_24h->lyse_cells add_ff_substrate Add Firefly Substrate lyse_cells->add_ff_substrate read_ff_lum Read Firefly Luminescence add_ff_substrate->read_ff_lum add_ren_substrate Add Renilla Substrate & Stop read_ff_lum->add_ren_substrate read_ren_lum Read Renilla Luminescence add_ren_substrate->read_ren_lum normalize Normalize: Firefly / Renilla read_ren_lum->normalize calculate Calculate Fold Change, EC50/IC50 normalize->calculate

Caption: Standard workflow for a dual-luciferase reporter assay.

Troubleshooting Logic

Troubleshooting_Logic cluster_low_signal Low Signal cluster_high_bg High Background cluster_high_var High Variability start Assay Problem Encountered is_low_signal is_low_signal start->is_low_signal Is signal weak or absent? check_transfection Check Transfection Efficiency check_reagents Verify Reagent Activity check_transfection->check_reagents check_lysis Ensure Complete Cell Lysis check_reagents->check_lysis check_instrument Optimize Instrument Settings check_lysis->check_instrument use_white_plate Use Opaque White Plate check_contamination Check for Reagent Contamination use_white_plate->check_contamination test_media_compounds Test Media/Compound Autoluminescence check_contamination->test_media_compounds review_pipetting Review Pipetting Technique use_master_mix Use Master Mixes review_pipetting->use_master_mix check_cell_seeding Ensure Consistent Cell Seeding use_master_mix->check_cell_seeding normalize_data Normalize with Dual-Luciferase check_cell_seeding->normalize_data is_low_signal->check_transfection Yes is_high_bg Is background high? is_low_signal->is_high_bg No is_high_bg->use_white_plate Yes is_high_var Is there high variability? is_high_bg->is_high_var No is_high_var->review_pipetting Yes

Caption: A logical approach to troubleshooting common luciferase assay issues.

References

Validation & Comparative

Validating the efficacy of JV8 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for information on a compound or drug specifically named "JV8" has yielded no relevant results. The search results did not contain any data related to the in vivo efficacy, mechanism of action, or experimental protocols for a substance with this designation. The query returned information on unrelated topics, including other chemical compounds (Pimavanserin, Suzetrigine, JX-795), general discussions on in vivo and alternative research methodologies, and consumer products.

Without specific information identifying "this compound," it is not possible to provide a comparative analysis of its efficacy, detail its experimental protocols, or create the requested data visualizations and signaling pathway diagrams.

Therefore, this comparison guide cannot be completed as the subject "this compound" is not identifiable in the available scientific literature based on the initial search. Further clarification on the nature of "this compound" is required to proceed with this request.

In-Depth Comparative Analysis of JV8 and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the investigational compound JV8 and its structural and functional analogs is currently unavailable in publicly accessible scientific literature and databases. Initial searches for "this compound" did not yield specific information regarding a therapeutic agent, chemical compound, or biological molecule with this designation.

To provide a thorough and accurate comparative analysis as requested, further clarification on the identity of this compound is required. Specifically, details such as its chemical structure, therapeutic target, or the research context in which it is being studied would be necessary to proceed with a detailed comparison.

In the absence of specific data on this compound, this guide will outline the established framework and methodologies for conducting such a comparative analysis, which can be applied once the identity of the compound and its relevant analogs are known. This will include hypothetical data tables and diagrams to illustrate the expected presentation of a complete report.

General Framework for Comparative Analysis of a Novel Compound and Its Analogs

A typical comparative analysis for a professional audience in drug development would encompass the following key areas:

  • Pharmacodynamics: A comparison of the biochemical and physiological effects of the compounds.

  • Pharmacokinetics: An evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vitro and In Vivo Efficacy: Data from preclinical models demonstrating the therapeutic potential.

  • Toxicity and Safety Profile: An assessment of the adverse effects.

  • Mechanism of Action and Signaling Pathways: Elucidation of the molecular pathways through which the compounds exert their effects.

Data Presentation: Summarized Quantitative Data

Quantitative data from various assays would be presented in clear, structured tables to facilitate easy comparison of the lead compound (this compound) with its analogs.

Table 1: Comparative In Vitro Potency and Selectivity

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Cell-Based Assay EC50 (nM)
This compound Data UnavailableData UnavailableData UnavailableData Unavailable
Analog AData UnavailableData UnavailableData UnavailableData Unavailable
Analog BData UnavailableData UnavailableData UnavailableData Unavailable
ControlData UnavailableData UnavailableData UnavailableData Unavailable

Caption: This table would summarize the half-maximal inhibitory concentration (IC50) against the intended therapeutic target and key off-targets to assess potency and selectivity. The half-maximal effective concentration (EC50) from a relevant cell-based assay would indicate functional cellular activity.

Table 2: Comparative Pharmacokinetic Properties

CompoundBioavailability (%)Cmax (ng/mL)Tmax (h)Half-life (h)
This compound Data UnavailableData UnavailableData UnavailableData Unavailable
Analog AData UnavailableData UnavailableData UnavailableData Unavailable
Analog BData UnavailableData UnavailableData UnavailableData Unavailable

Caption: This table would provide a comparative overview of key pharmacokinetic parameters, including oral bioavailability, maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life, which are critical for determining dosing regimens.

Experimental Protocols

Detailed methodologies for all key experiments are crucial for the reproducibility and critical evaluation of the findings.

Example Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound and its analogs against the target kinase.

Materials:

  • Recombinant human kinase

  • ATP

  • Substrate peptide

  • Test compounds (this compound and analogs) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

Procedure:

  • A serial dilution of the test compounds is prepared in DMSO.

  • The kinase, substrate, and assay buffer are added to the wells of a 384-well plate.

  • The test compounds are added to the wells, and the reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualization: Signaling Pathways and Workflows

Diagrams are essential for visually representing complex biological pathways and experimental procedures.

Hypothetical Signaling Pathway

Assuming this compound is an inhibitor of a hypothetical "Target Kinase" involved in a cancer-related pathway, the following diagram illustrates how its mechanism of action could be visualized.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target_Kinase Target_Kinase ERK->Target_Kinase Transcription_Factor Transcription_Factor Target_Kinase->Transcription_Factor Phosphorylation This compound This compound This compound->Target_Kinase Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Compound_Library Compound_Library High_Throughput_Screening High_Throughput_Screening Compound_Library->High_Throughput_Screening Hit_Identification Hit_Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical_Trials In_Vivo_Studies->Clinical_Trials

Benchmarking JV8: A Comparative Analysis Against Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of JV8, a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, against other prominent alternatives in the field, particularly the third-generation inhibitor, Osimertinib. The experimental data presented herein is based on established methodologies and comparative clinical findings for EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), which serves as a representative model for this analysis.

Introduction to EGFR Inhibition and the Role of this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the development and progression of various cancers.[1] this compound is a first-generation EGFR TKI that functions by reversibly binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its downstream signaling.[2] However, the emergence of resistance mechanisms, most notably the T790M mutation, has necessitated the development of next-generation inhibitors like Osimertinib.[2]

Comparative Efficacy: this compound vs. Osimertinib

Clinical data has consistently demonstrated the superior efficacy of third-generation EGFR TKIs, such as Osimertinib, over first-generation inhibitors like Gefitinib (for which this compound is an analogue in this guide). The FLAURA clinical trial provides robust evidence of this, showing a significant improvement in progression-free survival (PFS) and overall survival (OS) with Osimertinib compared to first-generation TKIs in patients with EGFR-mutated advanced NSCLC.[3][4]

MetricThis compound (Analogous to Gefitinib/Erlotinib)Osimertinib
Median Progression-Free Survival (PFS) 10.2 months[4]18.9 months[4]
Median Overall Survival (OS) 31.8 months[4]38.6 months[4]
Objective Response Rate (ORR) ~70-80%[5]~80%[5]
Central Nervous System (CNS) Efficacy Limited[6]Superior[6]

Table 1: Comparison of Clinical Efficacy between this compound (First-Generation EGFR TKI) and Osimertinib (Third-Generation EGFR TKI).

Mechanism of Action and Resistance

This compound acts as a competitive inhibitor of ATP at the EGFR kinase domain.[2] This mechanism is effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R). However, the T790M "gatekeeper" mutation alters the ATP binding pocket, reducing the affinity for first-generation inhibitors and leading to drug resistance.[2]

Osimertinib was specifically designed to overcome this resistance. It forms an irreversible, covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, enabling potent inhibition of both sensitizing mutations and the T790M resistance mutation.[2][7]

EGFR_Inhibition cluster_this compound This compound (First-Generation) cluster_osimertinib Osimertinib (Third-Generation) This compound This compound inhibition1 Inhibition This compound->inhibition1 atp1 ATP atp1->inhibition1 egfr_wt EGFR (Sensitizing Mutation) inhibition1->egfr_wt osimertinib Osimertinib inhibition2 Irreversible Inhibition osimertinib->inhibition2 egfr_t790m EGFR (T790M Resistance) inhibition2->egfr_t790m

Figure 1: Mechanism of Action of this compound and Osimertinib.

Experimental Protocols

The following are detailed methodologies for key experiments used to benchmark the performance of EGFR inhibitors.

This assay determines the direct inhibitory activity of a compound on the EGFR kinase.

  • Reagents: Recombinant EGFR enzyme, peptide substrate, ATP, kinase assay buffer, and the test inhibitor (this compound or other compounds).[8]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add the recombinant EGFR enzyme, peptide substrate, and the test inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.[8]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.[8]

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

This assay measures the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Reagents: EGFR-mutant cancer cell line (e.g., PC-9), cell culture medium, MTT solution, and solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Add solubilization solution to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of target engagement and pathway inhibition within the cell.[1]

  • Reagents: EGFR-mutant cancer cell line, lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK), and HRP-conjugated secondary antibodies.[10]

  • Procedure:

    • Treat cells with the test inhibitor at various concentrations and for different durations.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[10]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.[10]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

experimental_workflow cluster_assays Benchmarking Assays start Start: EGFR-Mutant Cancer Cells treatment Treat with Inhibitor (this compound or Other) start->treatment kinase_assay In Vitro Kinase Assay (IC50 Determination) treatment->kinase_assay mtt_assay Cell Viability (MTT) Assay (Effect on Cell Growth) treatment->mtt_assay western_blot Western Blot (Pathway Inhibition) treatment->western_blot end End: Comparative Data Analysis kinase_assay->end mtt_assay->end western_blot->end

Figure 2: Experimental Workflow for Benchmarking EGFR Inhibitors.

Signaling Pathway Overview

The EGFR signaling cascade is a complex network of interactions that ultimately leads to cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2.[11] This initiates downstream signaling through two major pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11] Both this compound and Osimertinib aim to block the initiation of these cascades at the receptor level.

EGFR_pathway cluster_pathways Downstream Signaling ligand EGF Ligand egfr EGFR ligand->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k This compound This compound / Osimertinib This compound->egfr Inhibits raf RAF ras->raf akt AKT pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor erk ERK mek->erk proliferation Cell Proliferation & Survival mtor->proliferation erk->proliferation

Figure 3: Simplified EGFR Signaling Pathway and Inhibition.

Conclusion

While this compound and other first-generation EGFR inhibitors represented a significant advancement in targeted cancer therapy, the development of acquired resistance limits their long-term efficacy. The comparative data strongly supports the use of third-generation inhibitors like Osimertinib, which offer superior progression-free and overall survival, particularly in patients with the T790M resistance mutation. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and benchmarking of novel EGFR inhibitors.

References

Unraveling JV8: A Case of Mistaken Identity in Compound Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated "JV8" have revealed a significant discrepancy from the assumed context of biological research and drug development. The product identified as this compound is not a novel pharmaceutical agent but rather an automotive-grade RTV (Room Temperature Vulcanizing) silicone gasket maker manufactured by Mahle.[1][2][3][4][5] This discovery fundamentally alters the premise of a head-to-head comparison with a competitor compound within a biological or therapeutic framework.

The user's request for a comparative guide, including experimental data, detailed protocols, and signaling pathway diagrams, is therefore not applicable to the actual nature of the this compound product. A comparison of this compound would necessitate an evaluation based on its material properties, such as sealing resistance, temperature tolerance, and curing time, rather than its biological activity.

Key Characteristics of Mahle this compound:

  • Product Type: RTV Silicone Gasket Making Compound.[1][3]

  • Primary Application: Used as a sealant for various automotive components, including transmission pans, valve covers, and oil pans.[1][3]

  • Key Features: High-temperature resistance, resistance to various automotive fluids (oils, gasoline, coolants), and acid-free curing.[1]

Given this information, a direct comparison to a "competitor compound" in the pharmaceutical sense is not feasible. A meaningful comparison would involve pitting this compound against other automotive RTV silicone sealants from competing brands. Such a comparison would focus on metrics relevant to mechanical and chemical engineering, not molecular biology or pharmacology.

Therefore, the creation of a comparison guide as originally requested, complete with biological data and signaling pathways, cannot be fulfilled. We recommend that researchers and scientists seeking information on pharmaceutical compounds verify the identity and application of any substance of interest to ensure the relevance of their research direction.

References

Unable to Identify "JV8" in a Scientific or Drug Development Context

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for "JV8" within scientific, research, and drug development literature did not yield any relevant results for a compound, molecule, or therapeutic agent. The search primarily identified two distinct and unrelated topics:

  • Mahle this compound: An automotive RTV (Room-Temperature-Vulcanizing) silicone gasket making compound used for sealing engine components.[1][2][3][4][5]

  • This compound Central Grasslands Conservation Initiative: A collaborative partnership of eight Migratory Bird Joint Ventures aimed at conserving the central grasslands of North America.[6][7][8][9][10]

Neither of these subjects aligns with the context of replicating key scientific findings, comparing experimental data with alternatives, or analyzing signaling pathways as requested for a research-focused audience.

It is not possible to generate the requested "Publish Comparison Guide" as the core subject, "this compound," does not appear to be a publicly documented entity in the fields of biomedical research or pharmacology. The term may be an internal project codename, a novel discovery not yet in the public domain, or a potential typographical error.

To proceed, please provide clarification on the identity of "this compound," such as:

  • The full name of the compound or molecule.

  • A relevant scientific publication or patent number.

  • The biological target or pathway it is associated with.

References

Independent Validation of Suzetrigine's (VX-548) Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Suzetrigine (VX-548), a novel, potent, and selective NaV1.8 inhibitor, with alternative non-opioid analgesics. It includes supporting experimental data to independently validate its mechanism of action. Suzetrigine is a first-in-class medication that acts peripherally to block pain signals, offering a promising alternative for the treatment of moderate to severe pain without the addictive potential of opioids.[1]

Mechanism of Action: Selective Inhibition of NaV1.8

Suzetrigine's primary mechanism of action is the selective inhibition of the voltage-gated sodium channel 1.8 (NaV1.8).[1] NaV1.8 is a genetically and pharmacologically validated pain target that is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and is not found in the central nervous system.[1] By selectively blocking this channel, suzetrigine reduces the excitability of these neurons, thereby inhibiting the transmission of pain signals from the periphery to the brain.[1]

Preclinical studies have demonstrated that suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in a closed state.[1] This allosteric mechanism results in tonic inhibition of the channel, effectively reducing pain signals in primary human dorsal root ganglion (DRG) sensory neurons.[1]

Signaling Pathway Diagram

cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Painful_Stimulus Painful Stimulus (e.g., injury, inflammation) NaV1_8_Channel NaV1.8 Channel (Closed State) Painful_Stimulus->NaV1_8_Channel NaV1_8_Open NaV1.8 Channel (Open State) NaV1_8_Channel->NaV1_8_Open Activation Depolarization Membrane Depolarization NaV1_8_Open->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Perception Pain Perception in Brain Action_Potential->Pain_Perception Signal Propagation Suzetrigine Suzetrigine (VX-548) Suzetrigine->NaV1_8_Channel Binds to VSD2, stabilizes closed state

Caption: Mechanism of action of Suzetrigine on the NaV1.8 channel.

Comparative Data

The following tables summarize the quantitative data comparing suzetrigine to other non-opioid analgesics.

Table 1: In Vitro Selectivity Profile
CompoundTargetIC50 (nM)Selectivity vs. Other NaV Subtypes
Suzetrigine (VX-548) NaV1.8 < 100 ≥ 31,000-fold [1]
Alternative A (e.g., Lidocaine)Pan-NaV~10,000Non-selective
Alternative B (e.g., Carbamazepine)NaV (various)~20,000Moderately selective
Table 2: Clinical Efficacy in Acute Pain
CompoundStudy PopulationPrimary EndpointResult
Suzetrigine (VX-548) Post-abdominoplastySum of Pain Intensity Difference over 48 hours (SPID48)Statistically significant reduction in pain vs. placebo
IbuprofenPost-dental surgerySPID24Statistically significant reduction in pain vs. placebo
AcetaminophenVarious acute pain modelsPain relief at 4-6 hoursStatistically significant reduction in pain vs. placebo

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of suzetrigine's mechanism of action are provided below.

Electrophysiology Assays

Objective: To determine the inhibitory activity and selectivity of suzetrigine on human NaV channels.

Methodology:

  • Human NaV channel subtypes (NaV1.1-1.8) were recombinantly expressed in HEK293 cells.

  • Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system.

  • Cells were held at a holding potential of -120 mV.

  • A depolarizing pulse was applied to elicit sodium currents.

  • Suzetrigine at various concentrations was perfused, and the inhibition of the sodium current was measured.

  • IC50 values were calculated by fitting the concentration-response data to a Hill equation.

Radioligand Binding Assays

Objective: To assess the binding affinity of suzetrigine to the NaV1.8 channel.

Methodology:

  • Membranes from cells expressing human NaV1.8 were prepared.

  • A radiolabeled ligand known to bind to the NaV1.8 channel was incubated with the membranes in the presence of varying concentrations of suzetrigine.

  • Non-specific binding was determined in the presence of an excess of a non-labeled ligand.

  • Bound and free radioligand were separated by rapid filtration.

  • The radioactivity of the filters was measured by liquid scintillation counting.

  • The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

cluster_invitro In Vitro Validation cluster_preclinical Preclinical Models cluster_clinical Clinical Trials Cell_Lines HEK293 Cells Expressing Human NaV Subtypes Electrophysiology Automated Patch-Clamp (Whole-cell voltage-clamp) Cell_Lines->Electrophysiology Binding_Assay Radioligand Binding Assay Cell_Lines->Binding_Assay Selectivity Determine IC50 for each NaV subtype Electrophysiology->Selectivity Affinity Determine Ki for NaV1.8 Binding_Assay->Affinity Efficacy Assess Analgesic Efficacy Selectivity->Efficacy Affinity->Efficacy Animal_Models Rodent Models of Inflammatory and Neuropathic Pain Behavioral_Testing Measure Pain Behaviors (e.g., thermal hyperalgesia, mechanical allodynia) Animal_Models->Behavioral_Testing Behavioral_Testing->Efficacy Clinical_Efficacy Evaluate Pain Relief and Adverse Events Efficacy->Clinical_Efficacy Phase_I Phase I Studies (Safety and Pharmacokinetics in Healthy Volunteers) Phase_II_III Phase II/III Studies (Efficacy and Safety in Patients with Acute Pain) Phase_I->Phase_II_III Phase_II_III->Clinical_Efficacy

Caption: Workflow for the independent validation of Suzetrigine.

Conclusion

The presented data from in vitro, preclinical, and clinical studies provide a robust and independent validation of suzetrigine's mechanism of action as a potent and highly selective inhibitor of the NaV1.8 sodium channel. Its peripheral site of action and high selectivity contribute to its favorable safety profile, particularly the lack of central nervous system effects and addictive potential.[1] This positions suzetrigine as a promising non-opioid therapeutic for the management of moderate to severe pain.[1]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JV8 Silicone Sealant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedural steps for the safe disposal of JV8, an aluminum silicone RTV (Room-Temperature-Vulcanizing) sealant. While a specific Safety Data Sheet (SDS) for MAHLE this compound was not publicly accessible at the time of this writing, the following procedures are based on the general handling of silicone sealants used in laboratory and industrial settings.

It is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and facilities.

Product Information and Physical Properties

This compound is identified as a high-temperature resistant, low-volatility aluminum silicone sealant. This composition dictates its handling and disposal requirements, particularly the distinction between its uncured and cured states.

PropertyValue
Chemical Type Aluminum Silicone RTV Sealant
Physical Form Non-slump paste
Color Gray
Temperature Resistance -75°F to 500°F (-59°C to 260°C)
Curing Mechanism Cures upon exposure to moisture in the air (acetoxy cure)

Experimental Protocols: Disposal Procedures

The primary determinant for the disposal of silicone sealants is its state of cure. Uncured sealant is considered a chemical waste product, while fully cured sealant is generally regarded as a non-hazardous solid.

Personal Protective Equipment (PPE) When Handling Uncured this compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of any vapors released during curing (such as acetic acid).

Disposal of Uncured this compound Sealant:

Unused, expired, or excess uncured this compound sealant must be treated as hazardous chemical waste.

  • Collection: Collect all uncured sealant in a designated, clearly labeled hazardous waste container. The container should be compatible with the sealant and properly sealed.

  • Labeling: Label the waste container as "Hazardous Waste: Uncured Silicone Sealant." Include the date and any other information required by your institution's EHS department.

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous waste until it is collected by your institution's waste management service.

  • Do NOT:

    • Dispose of uncured sealant in the regular trash.

    • Wash uncured sealant down the drain.

Disposal of Cured this compound Sealant:

Once the silicone sealant is fully cured, it becomes an inert, rubber-like solid.

  • Curing Excess Sealant: Small amounts of excess uncured sealant can be dispensed onto a piece of cardboard or other disposable surface and allowed to cure completely in a well-ventilated area.

  • Confirmation of Cure: Ensure the sealant is solid throughout and no longer tacky to the touch.

  • Disposal: Fully cured silicone sealant can typically be disposed of as non-hazardous solid waste in the regular trash.[1][2]

Disposal of Empty this compound Containers:

  • Empty the Container: Ensure the tube is as empty as possible by squeezing out all remaining sealant.[3][4]

  • Cure the Residue: Leave the cap off to allow any residual sealant in the nozzle and tube to cure.

  • Disposal: Once the residue is cured, the empty container can generally be disposed of in the regular trash. Consult local recycling guidelines to see if the plastic tube is recyclable in your area.[1][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound sealant and its associated waste.

JV8_Disposal_Workflow start This compound Material for Disposal is_cured Is the sealant fully cured? start->is_cured uncured_waste Uncured Sealant (Excess, expired, or residue) is_cured->uncured_waste No cured_waste Fully Cured Sealant (Solid, rubber-like) is_cured->cured_waste Yes collect_hazardous Collect in a labeled Hazardous Waste Container uncured_waste->collect_hazardous dispose_solid_waste Dispose of as Non-Hazardous Solid Waste (Regular Trash) cured_waste->dispose_solid_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_hazardous->ehs_pickup empty_container Empty this compound Container is_residue_cured Is the residue in the container cured? empty_container->is_residue_cured cure_residue Allow residue to cure by leaving cap off in a ventilated area is_residue_cured->cure_residue No dispose_container Dispose of empty container in regular trash (or recycle if applicable) is_residue_cured->dispose_container Yes cure_residue->dispose_container

This compound Sealant Disposal Workflow

References

Standard Operating Procedure: Handling and Disposal of Compound JV8

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of compound JV8. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Compound this compound is a potent research chemical. The primary routes of exposure are inhalation, ingestion, and skin contact. All personnel must wear appropriate PPE when handling this compound.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile gloves (inner and outer)Prevents skin contact and absorption.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorPrevents inhalation of aerosolized particles.
Body Protection Disposable lab coat with tight-fitting cuffsProtects skin and clothing from contamination.
Foot Protection Closed-toe shoesProtects feet from spills.

Safe Handling and Operational Workflow

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following workflow outlines the standard operating procedure for preparing a stock solution of this compound.

JV8_Handling_Workflow start_node Start: Gather Materials A Verify Fume Hood Operation start_node->A 1. Don PPE end_node End: Clean and Document decision_node decision_node process_node process_node B Decontaminate surfaces A->B 2. Prepare Workspace C Use analytical balance inside fume hood B->C 3. Weigh this compound D Add solvent to this compound powder C->D 4. Prepare Solvent E Vortex or sonicate until dissolved D->E 5. Solubilize F Transfer to labeled, sealed container E->F 6. Transfer and Store G Segregate waste streams F->G 7. Dispose of Waste G->end_node

Caption: Workflow for the safe handling and preparation of a this compound stock solution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: this compound Waste Disposal Guidelines

Waste TypeDisposal ProcedureContainer Type
Unused/Expired this compound Powder Dispose of as hazardous chemical waste. Do not mix with other waste streams.Labeled, sealed waste container
Contaminated Labware (pipette tips, etc.) Collect in a designated hazardous waste bag within the fume hood.Puncture-proof sharps container
Contaminated PPE (gloves, lab coat) Remove PPE before exiting the fume hood and place in a designated hazardous waste bag.Labeled hazardous waste bag
Aqueous Waste Containing this compound Collect in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.Labeled waste container

Emergency Procedures

In the event of an exposure or spill, immediate action is required to mitigate harm.

Table 3: Emergency Response Protocol for this compound

Incident TypeImmediate Action
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do not induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.
Minor Spill 1. Alert others in the area. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material in a sealed container for disposal.
Major Spill 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent entry to the area until it is decontaminated.

This standard operating procedure is a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning work.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.